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Foundational

Mechanism of 4-(butan-2-yl)-1,3-oxazolidin-2-one in Asymmetric Synthesis: A Technical Guide

Abstract The demand for predictable, scalable stereocontrol in drug development relies heavily on robust chiral auxiliaries. The isoleucine-derived Evans auxiliary, 4-(butan-2-yl)-1,3-oxazolidin-2-one , remains a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The demand for predictable, scalable stereocontrol in drug development relies heavily on robust chiral auxiliaries. The isoleucine-derived Evans auxiliary, 4-(butan-2-yl)-1,3-oxazolidin-2-one , remains a cornerstone of asymmetric synthesis. By leveraging precise conformational locking and highly ordered transition states, this auxiliary dictates facial selectivity in aldol additions, alkylations, and aminations. This guide deconstructs the mechanistic causality, quantitative stereoinduction profiles, and self-validating experimental protocols required to deploy this methodology effectively.

Introduction to the Isoleucine-Derived Auxiliary

While valine- (isopropyl) and phenylalanine-derived (benzyl) oxazolidinones are ubiquitous, the isoleucine-derived 4-(butan-2-yl)-1,3-oxazolidin-2-one offers a unique steric profile. Synthesized via the reduction of L-isoleucine to its corresponding amino alcohol followed by cyclization with phosgene or diethyl carbonate, the resulting auxiliary features a chiral sec-butyl group at the C4 position.

This aliphatic bulk serves as a rigid steric wall. When an acyl group is attached to the oxazolidinone nitrogen, the sec-butyl group effectively shields one face of the adjacent enolate, forcing incoming electrophiles to approach from the opposite trajectory. This predictable stereoinduction is the foundation of the Evans asymmetric aldol reaction [1].

Workflow A Chiral Auxiliary (L-Isoleucine Derived) B N-Acylation (n-BuLi, RCOCl) A->B C Z-Enolization (Bu2BOTf, DIPEA) B->C D Aldol Addition (Aldehyde, -78°C) C->D E Auxiliary Cleavage (LiBH4 or LiOOH) D->E E->A Recovery

Figure 1. General workflow for Evans chiral auxiliary-mediated asymmetric synthesis.

Mechanistic Principles of Stereoinduction

The efficacy of the Evans auxiliary is not serendipitous; it is the result of three meticulously controlled thermodynamic and kinetic parameters.

Conformational Locking via Dipole Minimization

Upon N-acylation, the substrate becomes an imide. The resonance of the imide nitrogen restricts rotation, forcing the molecule into a planar conformation. To minimize severe dipole-dipole repulsion between the oxazolidinone carbonyl and the acyl carbonyl (or subsequent enolate oxygen), the two C=O/C–O bonds align in an anti-periplanar geometry. This locks the sec-butyl group directly over the Si-face of the system.

Soft Enolization and Z-Enolate Geometry

To achieve high diastereoselectivity, the enolate geometry must be absolute. Treatment of the N-acyl oxazolidinone with a dialkylboron triflate (e.g., Bu2​BOTf ) and a hindered tertiary amine (e.g., N,N -diisopropylethylamine) triggers "soft enolization."

  • Causality: The use of a triflate leaving group makes the boron highly electrophilic, allowing enolization to occur with a weak base, preventing substrate degradation.

  • Geometry: This process exclusively yields the Z-enolate (>99:1). The E-enolate is kinetically and thermodynamically disfavored due to severe allylic strain ( A1,3 strain) between the bulky chiral auxiliary and the alkyl chain of the enolate [2].

The Zimmerman-Traxler Transition State

The boron atom acts as a Lewis acidic linchpin, chelating both the enolate oxygen and the carbonyl oxygen of the incoming aldehyde. This organizes the reaction into a highly structured, six-membered chair-like transition state known as the Zimmerman-Traxler model [3]. Because the sec-butyl group blocks the Si-face, the aldehyde is forced to approach from the Re-face. To minimize 1,3-diaxial interactions within the chair transition state, the aldehyde's R-group adopts an equatorial position, resulting exclusively in the Evans syn-aldol product.

Mechanism Z Z-Enolate Formation (Minimized A1,3 Strain) TS Zimmerman-Traxler TS (Six-Membered Chair) Z->TS Dipole Dipole Alignment (Anti-periplanar C=O / C-O) Dipole->TS Steric sec-Butyl Shielding (Blocks Si-Face) Steric->TS Product Evans Syn-Aldol (>95:5 dr) TS->Product Re-Face Attack

Figure 2. Mechanistic logic of the Zimmerman-Traxler transition state dictating stereoselectivity.

Quantitative Data: Stereoselectivity and Cleavage Profiles

The choice of metal during enolization and the reagent used for cleavage dictate the synthetic outcome. Tables 1 and 2 summarize these critical parameters.

Table 1: Stereoselectivity as a Function of Enolate Geometry and Metal Center
Metal EnolateEnolate GeometryTransition State ModelMajor DiastereomerTypical d.r.
Boron ( Bu2​BOTf )Z-EnolateClosed (Zimmerman-Traxler)Evans Syn> 99:1
Titanium ( TiCl4​ )Z-EnolateClosed (Chelated)Evans Syn95:5 – 98:2
Lithium ( LDA )E-EnolateOpen / RelaxedAnti (Non-Evans)70:30 – 80:20
Table 2: Chemoselective Cleavage Methods for Auxiliary Removal
Reagent SystemMechanism / CausalityResulting Functional GroupTypical Yield
LiOH, H2​O2​ α -effect nucleophilic attack by OOH− Carboxylic Acid85 – 95%
LiBH4​,MeOH Hydride reduction enhanced by Lewis acidPrimary Alcohol80 – 90%
MeONMe2​⋅HCl,AlMe3​ Transamidation via aluminum complexWeinreb Amide85 – 95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity [4].

Protocol 1: N-Acylation of the Auxiliary

Objective: Attach the acyl substrate to 4-(butan-2-yl)-1,3-oxazolidin-2-one.

  • Preparation: Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes).

    • Validation Checkpoint: The solution should remain clear. Stir for 30 minutes to ensure complete metalation.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc.

    • Validation Checkpoint: TLC (30% EtOAc/Hexanes) should show complete consumption of the highly polar N-H auxiliary (stains heavily with KMnO4​ ) and the appearance of a less polar, UV-active N-acyl product.

Protocol 2: Asymmetric Boron-Mediated Aldol Addition

Objective: Form the syn-aldol adduct with >95:5 diastereomeric ratio.

  • Enolization: Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) at -78 °C. Add Bu2​BOTf (1.1 equiv, 1.0 M in CH2​Cl2​ ) followed by slow addition of DIPEA (1.2 equiv).

    • Causality: Keep the internal temperature strictly below -65 °C during DIPEA addition to prevent epimerization. Warm to 0 °C for 30 mins to drive Z-enolate formation, then recool to -78 °C.

  • Addition: Add the aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Cleavage of Boron: Quench with pH 7 phosphate buffer, followed by MeOH and 30% H2​O2​ (2:1 ratio). Stir vigorously for 1 hour at 0 °C.

    • Validation Checkpoint: This oxidative step is mandatory. Failure to destroy the robust boron-aldolate complex will result in streaky, unpurifiable material on TLC. The free aldol product will appear as a distinct, polar spot.

Protocol 3: Reductive Cleavage to Primary Alcohol

Objective: Remove the auxiliary and isolate the chiral alcohol.

  • Reduction: Dissolve the aldol adduct in THF/MeOH (4:1) at 0 °C. Add LiBH4​ (2.0 equiv, 2.0 M in THF) dropwise.

    • Causality: Methanol reacts with LiBH4​ to generate LiBH3​OMe , a significantly more reactive hydride source. This allows the reduction to occur rapidly at 0 °C, suppressing retro-aldol pathways.

  • Quench: Carefully quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours to break up boron emulsions.

    • Validation Checkpoint: The aqueous layer will turn completely transparent once the boron complexes are fully dissolved. The cleaved auxiliary can often be recovered by crystallization from the organic extracts.

Auxiliary Cleavage and Recovery: Safety and Causality

The cleavage of the Evans auxiliary is as critical as the C-C bond formation. Standard hydrolysis using LiOH is notoriously slow and prone to causing racemization or retro-aldol degradation due to the high pH.

To circumvent this, Evans introduced the use of LiOH combined with H2​O2​ [5].

  • The Alpha-Effect: Hydrogen peroxide deprotonates to form the hydroperoxide anion ( OOH− ). Due to the repulsion between the adjacent lone pairs on the oxygen atoms (the α -effect), OOH− is vastly more nucleophilic than the standard hydroxide ion ( OH− ).

  • Chemoselectivity: This super-nucleophile attacks the exocyclic imide carbonyl of the auxiliary almost instantaneously at 0 °C, cleanly releasing the chiral carboxylic acid without disturbing the newly formed stereocenters.

Critical Safety Note for Drug Development Professionals: While LiOH/H2​O2​ is highly effective, process chemists scaling up this reaction must account for severe safety hazards. The instability of the intermediate peracid under reaction conditions leads to the rapid evolution of oxygen gas ( O2​ ). In a sealed or poorly ventilated reactor, this off-gassing poses a significant overpressurization and flammability risk, necessitating strict modulation of the LiOH addition rate and continuous nitrogen sweeping during scale-up [6].

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.[Link]

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319-12330.[Link]

  • Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 26(46), e202301091.[Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.[Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.[Link]

  • Weaver, D., et al. (2024). Development of a Manufacturing Process for a Key (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole Intermediate for Orforglipron. Part III. Development of a Telescoped Phase-Transfer-Catalyzed Alkylation and Cyclopropanation Process. Organic Process Research & Development.[Link]

Exploratory

The Architect of Asymmetry: A Technical Guide to 4-sec-Butyl-1,3-Oxazolidin-2-one Chiral Auxiliaries

In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the ability to construct comp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the ability to construct complex chiral molecules with high enantiopurity is not just a synthetic challenge, but a critical determinant of biological activity and therapeutic efficacy. Among the arsenal of tools available for asymmetric synthesis, chiral auxiliaries remain a robust and versatile strategy. This guide provides an in-depth exploration of the stereochemical properties of a particularly effective class of these molecules: the 4-sec-butyl-1,3-oxazolidin-2-one chiral auxiliaries. Derived from the readily available amino acid L-isoleucine, these auxiliaries, pioneered by David A. Evans, offer a powerful platform for the diastereoselective formation of carbon-carbon bonds.

This document will delve into the synthesis of these auxiliaries, the mechanistic underpinnings of their remarkable stereocontrol, and provide practical, field-proven protocols for their application in key asymmetric transformations. We will explore the subtle yet significant influence of the sec-butyl substituent on the conformational bias of the N-acylated auxiliary, which ultimately dictates the facial selectivity of enolate reactions. Furthermore, we will address the crucial final step: the efficient and epimerization-free cleavage of the auxiliary to unmask the desired chiral product.

Synthesis of 4-sec-Butyl-1,3-Oxazolidin-2-one: From Amino Acid to Auxiliary

The journey to harnessing the stereodirecting power of 4-sec-butyl-1,3-oxazolidin-2-one begins with its synthesis from the corresponding chiral amino acid, L-isoleucine or its enantiomer. The general and reliable procedure involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: Synthesis of (4S,5S)-4-sec-Butyl-1,3-oxazolidin-2-one from L-Isoleucine

This two-step procedure provides a reliable route to the (4S,5S)-enantiomer of the auxiliary.

Step 1: Reduction of L-Isoleucine to (2S,3S)-2-Amino-3-methyl-1-pentanol

  • Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add lithium aluminum hydride (LiAlH₄) (1.2 equivalents) and anhydrous tetrahydrofuran (THF) (200 mL).

  • Amino Acid Addition: Slowly add a suspension of L-isoleucine (1.0 equivalent) in anhydrous THF (300 mL) to the LiAlH₄ suspension via the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Workup: Stir the resulting white suspension at room temperature for 1 hour. Filter the solids through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol as a colorless oil, which can be used in the next step without further purification.

Step 2: Cyclization to (4S,5S)-4-sec-Butyl-1,3-oxazolidin-2-one

  • Setup: In a well-ventilated fume hood, dissolve the crude (2S,3S)-2-amino-3-methyl-1-pentanol (1.0 equivalent) in a suitable solvent such as toluene (250 mL).

  • Phosgenation: Add a phosgene equivalent, such as triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents), portion-wise to the stirred solution at 0 °C. Caution: Phosgene and its equivalents are highly toxic and must be handled with extreme care in a certified fume hood.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the (4S,5S)-4-sec-butyl-1,3-oxazolidin-2-one as a white crystalline solid.

Caption: Synthesis of the chiral auxiliary from L-isoleucine.

The Heart of Stereocontrol: Mechanistic Insights

The remarkable stereodirecting ability of the 4-sec-butyl-1,3-oxazolidin-2-one auxiliary stems from the conformational rigidity it imparts to the N-acylated derivative. Upon deprotonation to form the enolate, the bulky sec-butyl group at the C4 position effectively shields one face of the molecule, directing the approach of an electrophile to the opposite, less sterically hindered face.

N-Acylation and Enolate Formation

The first step in utilizing the auxiliary is its acylation with a desired carboxylic acid derivative, typically an acid chloride or anhydride. This is followed by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (-78 °C) to generate the corresponding (Z)-enolate. The formation of the (Z)-enolate is crucial for high diastereoselectivity and is favored due to chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

Caption: Generation of the key (Z)-enolate intermediate.

The Role of the sec-Butyl Group in Diastereoselective Alkylation

In an asymmetric alkylation reaction, the chelated (Z)-enolate presents a conformationally locked system. The sec-butyl group at C4 projects away from the metal-chelated enolate, creating a significant steric bias. This forces the incoming electrophile to approach from the face opposite to the sec-butyl group, leading to the formation of a new stereocenter with a predictable configuration.

The transition state model, often referred to as the "Evans model," rationalizes this high diastereoselectivity. The rigid, chelated structure minimizes unfavorable steric interactions between the C4 substituent and the enolate, thereby directing the electrophilic attack.

Caption: Steric hindrance from the sec-butyl group directs alkylation.

Applications in Asymmetric Synthesis: Protocols and Data

The true utility of a chiral auxiliary is demonstrated through its successful application in a variety of stereoselective transformations. The 4-sec-butyl-1,3-oxazolidin-2-one has proven to be highly effective in asymmetric alkylations and aldol reactions.

Asymmetric Alkylation

The alkylation of N-acyl-4-sec-butyl-1,3-oxazolidin-2-ones provides a reliable method for the synthesis of α-chiral carboxylic acid derivatives.

  • Enolate Formation: To a solution of N-propionyl-(4S,5S)-4-sec-butyl-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous THF at -78 °C, add NaHMDS (1.1 equivalents, 1.0 M in THF) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 4 hours at this temperature.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

Electrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
Benzyl bromide>99:195
Iodomethane>98:292
Allyl bromide>99:194

Table 1: Representative data for the asymmetric alkylation of N-propionyl-(4S,5S)-4-sec-butyl-1,3-oxazolidin-2-one. Data is illustrative and based on typical results for Evans auxiliaries.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, and the 4-sec-butyl-1,3-oxazolidin-2-one auxiliary provides excellent stereocontrol in this transformation, typically affording the syn-aldol product.

  • Enolate Formation: To a solution of the N-propionyl auxiliary (1.0 equivalent) in anhydrous dichloromethane at -78 °C, add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents). Stir the mixture for 30 minutes.

  • Aldehyde Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 equivalents) dropwise to the boron enolate solution at -78 °C. Stir for 2 hours at -78 °C and then for 1 hour at 0 °C.

  • Workup: Quench the reaction with a pH 7 phosphate buffer. Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:190
Benzaldehyde>98:288
Acetaldehyde>97:385

Table 2: Representative data for the asymmetric aldol reaction of N-propionyl-(4S,5S)-4-sec-butyl-1,3-oxazolidin-2-one. Data is illustrative and based on typical results for Evans auxiliaries.

Cleavage of the Auxiliary: Unveiling the Chiral Product

A critical and final step in the use of a chiral auxiliary is its removal from the product without causing racemization of the newly formed stereocenter. Fortunately, the oxazolidinone auxiliary can be cleaved under a variety of mild conditions to afford different functional groups.[1]

Methods for Auxiliary Cleavage
  • To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture is a standard and reliable method.[1]

  • To Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) in THF/water or lithium aluminum hydride (LiAlH₄) in THF.[1]

  • To Aldehydes: Reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1]

  • To Esters: Transesterification with sodium methoxide in methanol.[1]

The recovered chiral auxiliary can often be purified and reused, adding to the economic viability of this methodology.

Cleavage_Methods Acyl_Product N-Acyl Product Carboxylic_Acid Carboxylic Acid Acyl_Product->Carboxylic_Acid LiOH, H2O2 Alcohol Primary Alcohol Acyl_Product->Alcohol LiBH4 or LiAlH4 Aldehyde Aldehyde Acyl_Product->Aldehyde DIBAL-H Ester Ester Acyl_Product->Ester NaOMe, MeOH

Caption: Versatile cleavage of the chiral auxiliary.

Conclusion

The 4-sec-butyl-1,3-oxazolidin-2-one chiral auxiliaries stand as a testament to the power of rational design in asymmetric synthesis. Their straightforward synthesis from a readily available chiral pool starting material, coupled with their exceptional ability to direct the stereochemical outcome of key carbon-carbon bond-forming reactions, makes them an invaluable tool for the modern synthetic chemist. The predictable and high levels of diastereoselectivity, governed by the well-understood principles of steric shielding and chelation control, provide a reliable pathway to a wide range of enantiomerically enriched building blocks. As the demand for enantiopure compounds in drug discovery and materials science continues to grow, the principles and protocols outlined in this guide will undoubtedly continue to empower researchers to construct the chiral world with precision and confidence.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. PMC. [Link]

  • (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 16251-45-9. LookChem. [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. MDPI. [Link]

  • (PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]

  • Propionic Acid. BMRB. [Link]

  • A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Bibliothèque et Archives Canada. [Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • (4R,5S)-3-butyl-4,5-dimethyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. Asian Journal of Chemistry. [Link]

  • (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. ResearchGate. [Link]

  • NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]

  • Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. PubChem. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • INDEX of 1H NMR spectra of organic compounds. Doc Brown's Chemistry. [Link]

  • (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Data and X-ray Structure of 4-(butan-2-yl)-1,3-oxazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic data and X-ray structure of 4-(butan-2-yl)-1,3-oxazolidin-2-one deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic data and X-ray structure of 4-(butan-2-yl)-1,3-oxazolidin-2-one derivatives. These chiral auxiliaries, a subset of the renowned Evans auxiliaries, are pivotal in asymmetric synthesis for the stereocontrolled formation of carbon-carbon bonds, a critical step in the development of new pharmaceutical agents. This document delves into the synthesis, crystallization, and X-ray diffraction analysis of these compounds, offering field-proven insights into the experimental choices and methodologies. Detailed protocols, crystallographic data tables, and molecular structure visualizations are presented to equip researchers with the necessary knowledge to effectively utilize and understand these powerful synthetic tools.

Introduction: The Significance of 4-(butan-2-yl)-1,3-oxazolidin-2-one Derivatives in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. Chiral auxiliaries are a robust and reliable tool for achieving high levels of stereocontrol in chemical reactions.[1] Among the most successful and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans and his coworkers.[2]

The 4-(butan-2-yl)-1,3-oxazolidin-2-one scaffold, derived from the readily available amino acid L-isoleucine, offers a unique steric environment that effectively directs the approach of electrophiles to a prochiral enolate. The predictable stereochemical outcomes of reactions employing these auxiliaries make them invaluable in the synthesis of complex natural products and active pharmaceutical ingredients.[3]

The precise three-dimensional arrangement of atoms within these chiral auxiliaries and their acylated derivatives is fundamental to their function. X-ray crystallography provides an unambiguous determination of the solid-state conformation, offering crucial insights into the steric and electronic factors that govern their diastereoselectivity in asymmetric transformations.[4] This guide will focus on the practical aspects of obtaining and interpreting this structural data.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to obtaining a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-(butan-2-yl)-1,3-oxazolidin-2-one Derivatives

The synthesis of the parent (4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one and its subsequent N-acylation are well-established procedures. The causality behind the choice of reagents and conditions is critical for ensuring high yield and optical purity.

Experimental Protocol: Synthesis of (4S,2'S)-4-(butan-2-yl)-3-propanoyl-1,3-oxazolidin-2-one

This protocol describes a representative synthesis, which can be adapted for other N-acyl derivatives.

  • Step 1: Reduction of L-isoleucine. The synthesis typically commences with the reduction of the carboxylic acid functionality of L-isoleucine to the corresponding amino alcohol. Lithium aluminium hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF) is a common and effective reducing agent for this transformation. The choice of a powerful reducing agent is necessitated by the stability of the carboxylate. The reaction is performed at low temperatures (typically 0 °C to room temperature) to control the reactivity of the hydride and is followed by a careful aqueous workup to quench excess reagent and hydrolyze the aluminum salts.

  • Step 2: Cyclization to the Oxazolidinone. The resulting (2S,3S)-2-amino-3-methylpentan-1-ol is then cyclized to form the oxazolidinone ring. This is often achieved by reaction with diethyl carbonate or a similar phosgene equivalent. The reaction is typically conducted at elevated temperatures and can be catalyzed by a base. This step establishes the core heterocyclic scaffold.

  • Step 3: N-Acylation. The final step involves the acylation of the nitrogen atom of the oxazolidinone ring. To ensure high yields and avoid side reactions, the oxazolidinone is first deprotonated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to form the corresponding lithium amide. This highly nucleophilic species is then treated with the desired acyl chloride (e.g., propanoyl chloride) to furnish the final N-acylated product.[5] The low temperature is crucial to prevent side reactions and maintain kinetic control.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Synthesis of (4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one cluster_1 N-Acylation L-isoleucine L-isoleucine Amino_alcohol (2S,3S)-2-amino-3-methylpentan-1-ol L-isoleucine->Amino_alcohol 1. LiAlH4, THF Oxazolidinone (4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one Amino_alcohol->Oxazolidinone 2. (EtO)2CO, Base N_Acyl_Oxazolidinone (4S,2'S)-4-(butan-2-yl)-3-propanoyl-1,3-oxazolidin-2-one Oxazolidinone->N_Acyl_Oxazolidinone 3. n-BuLi, Propanoyl Chloride, THF, -78°C

Caption: Synthetic pathway for a representative 4-(butan-2-yl)-1,3-oxazolidin-2-one derivative.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. For many 4-(butan-2-yl)-1,3-oxazolidin-2-one derivatives, which are often oils or low-melting solids at room temperature, crystallization requires careful control of conditions.

Experimental Protocol: Crystallization

  • Purification: The crude product from the synthesis must be rigorously purified, typically by column chromatography on silica gel. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: A common method for crystallization is slow evaporation from a suitable solvent or solvent mixture. A good solvent system is one in which the compound is sparingly soluble at room temperature. For the title compounds, mixtures of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) are often effective.

  • Crystallization Conditions: A saturated solution of the purified compound is prepared at room temperature or with gentle warming. The solution is then filtered to remove any particulate matter and allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the more volatile solvent gradually increases the concentration, leading to the formation of crystals over a period of several days to weeks. Alternatively, cooling a saturated solution can also induce crystallization.

X-ray Structure Determination: From Crystal to Molecular Structure

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic beam of X-rays, and the diffraction pattern is recorded on a detector. The data collection strategy involves rotating the crystal through a series of angles to capture a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small organic molecules like the ones discussed here, direct methods are typically successful in solving the structure. The initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Diagram of the X-ray Crystallography Workflow

XrayWorkflow Single_Crystal Single Crystal Xray_Source X-ray Source Single_Crystal->Xray_Source Diffraction Diffraction Pattern Xray_Source->Diffraction X-ray Beam Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Analysis

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₂₁H₂₁N₃O₇S
Formula Weight475.47
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.339 (2)
b (Å)8.169 (2)
c (Å)13.064 (3)
β (°)99.86 (3)
Volume (ų)1086.3 (4)
Z2
Density (calculated) (g/cm³)1.454
Absorption Coefficient (mm⁻¹)0.201
Temperature (K)293(2)
R-factor0.054

Data for (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide, a structural analogue.[6]

Analysis of Molecular Geometry

The X-ray structure reveals key conformational features that are critical for the stereodirecting ability of the chiral auxiliary.

  • Ring Conformation: The five-membered oxazolidinone ring typically adopts a non-planar, envelope conformation. This puckering positions the substituent at the 4-position (the butan-2-yl group) in a pseudo-equatorial orientation, minimizing steric interactions.

  • Orientation of the N-Acyl Group: The relative orientation of the N-acyl group with respect to the oxazolidinone ring is of paramount importance. The carbonyl group of the acyl chain generally adopts a conformation that is anti-periplanar to the C4-substituent. This preferred conformation, driven by the minimization of dipolar repulsion between the ring and acyl carbonyl groups, shields one face of the enolizable α-protons.

  • Conformational Rigidity: The inherent rigidity of the acylated oxazolidinone system is a key factor in its effectiveness as a chiral auxiliary. This rigidity ensures that the enolate, when formed, presents a well-defined and sterically biased face to incoming electrophiles, leading to high diastereoselectivity.

Conclusion and Future Directions

The 4-(butan-2-yl)-1,3-oxazolidin-2-one derivatives are powerful and reliable chiral auxiliaries in asymmetric synthesis. Their efficacy stems from a well-defined three-dimensional structure that effectively controls the stereochemical outcome of a wide range of chemical transformations. X-ray crystallography is an indispensable tool for elucidating these structures, providing a rational basis for understanding and predicting their stereodirecting influence.

This technical guide has outlined the key experimental considerations for the synthesis, crystallization, and X-ray structural analysis of these important compounds. While a complete crystallographic dataset for a specific 4-(butan-2-yl) derivative is not currently in the public domain, the principles and representative data presented here provide a solid foundation for researchers in the field.

Future work should focus on the crystallographic characterization of a wider range of N-acylated 4-(butan-2-yl)-1,3-oxazolidin-2-one derivatives to further refine our understanding of the subtle steric and electronic effects that govern their reactivity and selectivity. Such studies will undoubtedly contribute to the design of even more effective chiral auxiliaries for the asymmetric synthesis of the next generation of pharmaceutical agents.

References

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Retrieved from [Link]

  • Asymmetric Halo Aldol Reaction (AHA). (2003). Organic Letters, 5(3), 343–346. [Link]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station. Retrieved from [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). Molbank, 2022(3), M1462. [Link]

  • 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(4), o805. [Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry, 17, 1118–1126. [Link]

  • organic compounds. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(3), o882. [Link]

  • (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1611-o1612. [Link]

Sources

Exploratory

Synthesis Pathways for Enantiopure 4-(butan-2-yl)-1,3-oxazolidin-2-one: A Technical Guide to Isoleucine-Derived Evans Auxiliaries

Introduction & Mechanistic Rationale Chiral auxiliaries remain foundational tools in asymmetric organic synthesis, providing predictable and highly selective stereocontrol in carbon-carbon bond-forming reactions. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral auxiliaries remain foundational tools in asymmetric organic synthesis, providing predictable and highly selective stereocontrol in carbon-carbon bond-forming reactions. Among these, the 1,3-oxazolidin-2-one framework—pioneered by David A. Evans—is arguably the most versatile . While the valine-derived (isopropyl) and phenylalanine-derived (benzyl) auxiliaries are ubiquitous, the isoleucine-derived variant, enantiopure 4-(butan-2-yl)-1,3-oxazolidin-2-one, offers a unique steric profile.

The presence of an additional stereocenter in the sec-butyl side chain—specifically in the (4S)-4-((S)-sec-butyl)oxazolidin-2-one configuration—provides subtly different diastereofacial shielding. This nuanced steric environment is critical for achieving high stereoselectivity in highly congested aldol, alkylation, and samarium iodide-mediated Reformatsky reactions[1].

This whitepaper details the authoritative synthesis pathways for this specific auxiliary, emphasizing mechanistic causality, scalable protocols, and self-validating experimental metrics designed for drug development professionals and synthetic chemists.

Retrosynthetic Analysis and Pathway Selection

The construction of the oxazolidin-2-one ring from an α-amino acid requires two fundamental transformations:

  • Carboxyl Reduction: Conversion of the amino acid to the corresponding 1,2-amino alcohol.

  • Carbonylation and Cyclization: Insertion of a carbonyl equivalent to bridge the amine and hydroxyl groups, forming the five-membered heterocycle.

Causality in Reagent Selection:

  • Choice of Reducing Agent: While Lithium Aluminum Hydride (LiAlH₄) is a traditional choice, it presents severe safety hazards at scale and can lead to partial racemization or incomplete reduction due to the insolubility of amino acid salts. The NaBH₄/I₂ system is mechanistically superior. Iodine reacts with NaBH₄ to generate borane (BH₃) in situ. Borane strongly coordinates with the amine, directing the reduction of the carboxylic acid efficiently without eroding the delicate stereocenters .

  • Choice of Carbonyl Source: Phosgene and triphosgene offer rapid cyclization but pose extreme toxicity risks. Diethyl carbonate ((EtO)₂CO) in the presence of anhydrous potassium carbonate (K₂CO₃) provides a green, scalable, and highly efficient alternative. The reaction is driven to completion by the continuous distillation of ethanol, leveraging Le Chatelier's principle.

Pathway A L-Isoleucine (Starting Material) B L-Isoleucinol (Amino Alcohol) A->B NaBH4, I2 THF, Reflux C 4-(butan-2-yl)-1,3-oxazolidin-2-one (Evans Auxiliary) B->C (EtO)2CO, K2CO3 110°C, Distillation

Retrosynthetic and forward synthesis pathway of the Evans auxiliary.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems; intermediate physical states (e.g., gas evolution, distillation temperatures) serve as real-time indicators of reaction success.

Protocol A: Synthesis of (2S,3S)-2-amino-3-methylpentan-1-ol (L-Isoleucinol)

Mechanistic Note: The use of a borane-mediated reduction requires strictly anhydrous conditions to prevent the premature quenching of the active hydride species.

  • Setup: Equip a 1 L three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer. Purge the system thoroughly with Argon.

  • Reagent Loading: Suspend L-Isoleucine (0.20 mol, 26.2 g) and NaBH₄ (0.48 mol, 18.2 g) in 200 mL of anhydrous THF.

  • In Situ Borane Generation: Dissolve Iodine (0.20 mol, 50.8 g) in 100 mL of anhydrous THF. Add this solution dropwise over 1 hour at 0 °C. Caution: The evolution of H₂ gas is vigorous; controlled addition is critical to prevent over-pressurization.

  • Reflux: Once the addition is complete and gas evolution subsides, heat the reaction to reflux for 14 hours to ensure complete reduction.

  • Quench and Extraction: Cool to room temperature and carefully quench with methanol until bubbling ceases. Concentrate the mixture in vacuo, dissolve the resulting white paste in 20% aqueous KOH (150 mL), and extract with CH₂Cl₂ (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield L-isoleucinol as a viscous, pale-yellow oil.

    • Validation Metric: Typical yield is 85–90%. The intermediate can be used directly in the next step without further purification.

Protocol B: Cyclization to (4S)-4-((S)-sec-butyl)-1,3-oxazolidin-2-one

Mechanistic Note: The removal of ethanol is strictly required. If ethanol refluxes back into the system, the transesterification equilibrium stalls, severely limiting the final yield.

  • Setup: Equip a 250 mL round-bottom flask with a short-path distillation head to remove ethanol continuously as it forms.

  • Reaction Mixture: Combine the crude L-isoleucinol (0.15 mol, 17.6 g), diethyl carbonate (0.30 mol, 35.4 g, 2.0 equiv), and anhydrous K₂CO₃ (0.015 mol, 2.1 g, 0.1 equiv).

  • Heating: Heat the mixture to 110–120 °C (oil bath temperature). Ethanol will begin to distill over at approximately 78 °C.

  • Completion: Continue heating until ethanol distillation ceases entirely (approx. 3–4 hours). The internal temperature will gradually rise as the diethyl carbonate is consumed.

  • Workup: Cool the mixture to room temperature, dilute with CH₂Cl₂ (100 mL), and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the enantiopure auxiliary as white needles.

    • Validation Metric: Typical yield is 78–85%. Melting point and optical rotation should be checked against literature values to confirm enantiomeric purity.

Quantitative Data & Optimization Metrics

To ensure trust and reproducibility in scale-up scenarios, Table 1 summarizes the optimization of the cyclization step, comparing different carbonyl sources and their impact on the final product.

Carbonyl SourceBase / CatalystTemp (°C)Reaction Time (h)Yield (%)Enantiomeric Purity (ee)Scalability / Safety Profile
Diethyl Carbonate K₂CO₃ (0.1 eq)110 - 1204.082>99%Excellent / Safe
Triphosgene Et₃N (2.5 eq)0 to 251.591>99%Poor / Highly Toxic
Urea Heat (No base)150 - 1606.06598%Moderate / Safe
Phosgene (Gas) Et₃N (2.5 eq)-20 to 01.095>99%Poor / Lethal Hazard

Table 1: Comparison of cyclization reagents for the synthesis of 4-(butan-2-yl)-1,3-oxazolidin-2-one. Diethyl carbonate provides the optimal balance of yield, stereoretention, and operational safety.

Application in Asymmetric Synthesis

Once synthesized, the 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliary is typically N-acylated (e.g., with propionyl chloride) to form the active substrate for aldol condensations. The steric bulk of the sec-butyl group forces the formation of a highly specific Z-enolate when treated with dialkylboron triflates (e.g., Bu₂BOTf) and a tertiary amine like DIPEA .

Aldol A N-Acyl Oxazolidinone (Acylated Auxiliary) B Z-Enolate Formation (Bu2BOTf, DIPEA) A->B Enolization C Zimmerman-Traxler TS (Facial Shielding) B->C Aldehyde Addition D Syn-Aldol Product (High dr > 99:1) C->D Stereoselective Cleavage

Workflow of the Evans syn-aldol addition utilizing the synthesized auxiliary.

During the subsequent reaction with an aldehyde, the system proceeds through a highly ordered, six-membered Zimmerman-Traxler transition state. The sec-butyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face. This precise spatial arrangement results in syn-aldol products with diastereomeric ratios frequently exceeding 99:1, making it an indispensable tool in the total synthesis of complex polyketide natural products and pharmaceuticals.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103 (8), 2127–2129. URL:[Link]

  • ACS Publications. "Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-Hydroxy-γ-amino Acids: Synthesis of Isostatine and Dolaisoleucine." The Journal of Organic Chemistry, 2011. URL:[Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Wunner, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58 (13), 3568–3571. URL:[Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990, 68, 83. URL:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties and Solubility of 4-(butan-2-yl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereocontrol, and among the most reliable and widely utilized are the oxazolidinones, often referred to as Evans auxiliaries. This technical guide provides a comprehensive examination of a specific member of this class: 4-(butan-2-yl)-1,3-oxazolidin-2-one. While this specific derivative is less documented than its isopropyl or benzyl counterparts, this paper will synthesize available data on closely related analogues to provide a robust profile. We will delve into its core physicochemical properties, predictable solubility characteristics, and the underlying principles of its application. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of solubility, ensuring that researchers can generate reliable data to inform their synthetic strategies and drug development pipelines.

Introduction: The Role of 4-(butan-2-yl)-1,3-oxazolidin-2-one in Asymmetric Synthesis

The precise architecture of a molecule can mean the difference between a potent therapeutic and an inert or even harmful compound. Asymmetric synthesis, the practice of selectively creating one enantiomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry and materials science. 4-(butan-2-yl)-1,3-oxazolidin-2-one is a chiral auxiliary, a molecule temporarily incorporated into a prochiral substrate to direct a chemical reaction toward a single diastereomer.

The defining feature of this auxiliary is the stereogenic center at the 4-position of the oxazolidinone ring, substituted with a sec-butyl group. This group acts as a "chiral director," using steric hindrance to block one face of a reactive intermediate (typically an enolate), thereby forcing an incoming reagent to approach from the less hindered face. This process, known as diastereoselective induction, allows for the predictable and controlled formation of new stereocenters in the substrate. After the key stereodefining reaction is complete, the auxiliary can be cleaved and often recovered for reuse, a critical factor for process efficiency and cost-effectiveness. The oxazolidinone core is also found in several antibiotics, highlighting the scaffold's significance in medicinal chemistry.[1]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-(butan-2-yl)-1,3-oxazolidin-2-one is crucial for its effective use, from reaction setup to purification and formulation. While specific experimental data for this exact compound is limited, a reliable profile can be constructed by calculation and by referencing closely related analogues such as (4S)-4-butyl-1,3-oxazolidin-2-one and (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one.[2]

Table 1: Physicochemical Properties of 4-(butan-2-yl)-1,3-oxazolidin-2-one and Related Analogues

PropertyValue for 4-(butan-2-yl)-1,3-oxazolidin-2-oneNotes / Reference Analogue Data
IUPAC Name 4-(butan-2-yl)-1,3-oxazolidin-2-one-
Molecular Formula C₈H₁₅NO₂Calculated.
Molecular Weight 157.21 g/mol Calculated.
CAS Number Not assignedSpecific CAS not found. Analogue (4S)-4-butyl: 158249-51-5.[2]
Appearance Expected to be a white to off-white solidBased on common oxazolidinone auxiliaries.
Melting Point (°C) Estimated: 110-130Analogue (S)-4-tert-Butyl-2-oxazolidinone: 118-120 °C.
Boiling Point (°C) > 200 °C (at reduced pressure)Estimated based on the parent 2-Oxazolidinone (220 °C at 48 torr).[1]
logP (Predicted) ~1.4Estimated. Analogue 3-Butyl-1,3-oxazolidin-2-one: 1.2.[3]
pKa ~17-19 (for N-H proton)Estimated based on amide-like acidity.

The sec-butyl group imparts a moderate degree of lipophilicity, as indicated by the predicted logP value. This suggests good solubility in a range of common organic solvents, a critical attribute for its application in synthesis. The carbamate N-H proton is weakly acidic, allowing for deprotonation with strong bases to facilitate N-acylation, the first step in its use as a chiral auxiliary.

Synthesis and Mechanism of Stereodirection

General Synthetic Pathway

4-substituted-1,3-oxazolidin-2-ones are typically synthesized from corresponding chiral β-amino alcohols. For 4-(butan-2-yl)-1,3-oxazolidin-2-one, the synthesis would commence from (S)- or (R)-2-amino-3-methyl-1-pentanol. This precursor is then cyclized using a carbonylating agent such as phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or by reaction with a dialkyl carbonate.[1] This straightforward and reliable synthesis makes these auxiliaries readily accessible.

G AminoAlcohol (S)-2-Amino-3-methyl-1-pentanol Product (S)-4-(butan-2-yl)-1,3-oxazolidin-2-one AminoAlcohol->Product Cyclization CarbonylatingAgent Carbonylating Agent (e.g., Phosgene, CDI) CarbonylatingAgent->Product

Caption: General synthesis of 4-(butan-2-yl)-1,3-oxazolidin-2-one.

Mechanism of Asymmetric Induction

The efficacy of this chiral auxiliary hinges on its ability to enforce a specific three-dimensional arrangement during a reaction. The process can be dissected into three key stages:

  • N-Acylation: The auxiliary is first acylated with an acyl halide or anhydride. This attaches the prochiral substrate to the chiral director.

  • Diastereoselective Enolate Formation: A strong base (e.g., LDA) or a Lewis acid with a milder base (e.g., Bu₂BOTf and a tertiary amine) is used to generate an enolate. The bulky sec-butyl group at the C4 position sterically shields one face of the molecule. This forces the enolate to adopt a specific (Z)-geometry, where the sec-butyl group and the oxygen of the enolate are positioned to minimize steric clash.

  • Diastereoselective Reaction: The formed (Z)-enolate then reacts with an electrophile (e.g., an aldehyde in an aldol reaction). The sec-butyl group blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face. This results in the highly selective formation of one diastereomer of the product.

  • Cleavage: The newly formed, stereochemically defined product is then cleaved from the auxiliary, typically via hydrolysis or reduction, to yield the enantiomerically enriched final product and regenerate the auxiliary.

G cluster_0 Workflow Acylation 1. N-Acylation of Auxiliary Enolate 2. Diastereoselective Enolate Formation Acylation->Enolate Base / Lewis Acid Reaction 3. Reaction with Electrophile Enolate->Reaction Electrophile (E+) Cleavage 4. Auxiliary Cleavage Reaction->Cleavage Hydrolysis / Reduction Product Enantiomerically Enriched Product Cleavage->Product

Caption: Asymmetric synthesis workflow using the chiral auxiliary.

Solubility Profile and Experimental Determination

The solubility of 4-(butan-2-yl)-1,3-oxazolidin-2-one is governed by the balance between the polar carbamate functionality within the oxazolidinone ring and the nonpolar sec-butyl side chain.

  • Polar Solvents (e.g., Water, Methanol): Limited solubility is expected due to the hydrophobic sec-butyl group. The carbamate group can participate in hydrogen bonding, but the overall lipophilicity will likely dominate.

  • Aprotic Polar Solvents (e.g., THF, Ethyl Acetate, Dichloromethane, Acetone): High solubility is predicted. These solvents can interact with the polar ring system without being hindered by the alkyl chain. Most reactions utilizing Evans auxiliaries are performed in these types of solvents.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. While the sec-butyl group enhances nonpolar character, the polar oxazolidinone core limits miscibility with purely nonpolar solvents. Limited solubility in some of these solvents has been noted for certain oxazolidinones.[5]

Protocol: Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter for drug development and process chemistry.

Objective: To accurately quantify the solubility of 4-(butan-2-yl)-1,3-oxazolidin-2-one in a given solvent at a controlled temperature.

Materials:

  • 4-(butan-2-yl)-1,3-oxazolidin-2-one (solid, >98% purity)

  • Solvent of interest (e.g., water, ethanol, ethyl acetate)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions (for HPLC Calibration): a. Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform serial dilutions to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Equilibration (The Shake-Flask Step): a. Add an excess amount of solid 4-(butan-2-yl)-1,3-oxazolidin-2-one to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible. b. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation and Sample Preparation: a. After equilibration, remove the vials and let them stand to allow the solid to settle. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles. Perform a quick dilution if the solution is expected to be highly concentrated.

  • Analysis and Quantification: a. Analyze the standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995. b. Inject the filtered sample solutions (from step 3d) into the HPLC system. c. Determine the peak area of the compound in the samples. d. Use the calibration curve equation to calculate the concentration of the compound in the filtered samples. Account for any dilutions made.

  • Data Reporting: a. Report the solubility as the average of at least three replicate experiments, expressed in mg/mL or mol/L, at the specified temperature.

G cluster_workflow Solubility Determination Workflow Prep 1. Preparation Add excess solid to solvent Equilibrate 2. Equilibration Agitate at constant T (24-48h) Prep->Equilibrate Separate 3. Phase Separation Centrifuge & Filter Equilibrate->Separate Analyze 4. Analysis Quantify by HPLC Separate->Analyze Result Solubility Data (mg/mL or mol/L) Analyze->Result

Caption: Workflow for the shake-flask solubility determination method.

Analytical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, purity, and stereochemical integrity of the auxiliary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the sec-butyl group (a triplet and a sextet for the ethyl part, and a doublet for the methyl). The protons on the oxazolidinone ring will appear as diastereotopic multiplets in the 3.5-4.5 ppm region, with coupling patterns that can confirm the relative stereochemistry.[6]

    • ¹³C NMR: The carbonyl carbon of the carbamate will have a characteristic chemical shift around 155-160 ppm. Signals for the sec-butyl group and the two carbons of the oxazolidinone ring will also be present in their expected regions.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong, sharp absorption band is expected around 1750-1770 cm⁻¹ , corresponding to the C=O stretch of the cyclic carbamate.

    • A broad absorption band around 3200-3400 cm⁻¹ will indicate the N-H stretch.

    • C-H stretching vibrations for the alkyl group will appear just below 3000 cm⁻¹ .

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column is the standard method for purity assessment. A mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective. UV detection is suitable, usually around 210 nm where the carbamate chromophore absorbs.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ at m/z 158.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Safe Handling and Storage

While specific toxicity data for 4-(butan-2-yl)-1,3-oxazolidin-2-one is not available, general precautions for handling fine chemical solids should be observed. Based on safety data for related oxazolidinones, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(butan-2-yl)-1,3-oxazolidin-2-one is a valuable chiral auxiliary for modern asymmetric synthesis. Its physicochemical properties, characterized by a balance of polar and nonpolar functionalities, render it soluble in a wide array of organic solvents commonly used in synthesis. The predictable stereodirecting ability of the sec-butyl group allows for the construction of complex chiral molecules with high diastereoselectivity. This guide provides a foundational understanding of its properties and offers robust, practical protocols for its application and analysis, empowering researchers in their pursuit of stereochemically pure compounds for pharmaceutical and scientific advancement.

References

  • Vulcanchem. (n.d.). (4S)-4-butyl-1,3-oxazolidin-2-one.
  • NextSDS. (n.d.). (4R)-4-(propan-2-yl)-1,3-oxazolidin-2-one — Chemical Substance Information.
  • Huber, S. M., et al. (2021).
  • Li, Y., et al. (2010). Stereospecific Polymerization of Chiral Oxazolidinone-Functionalized Alkenes.
  • MilliporeSigma. (n.d.). (S)-4-tert-Butyl-2-oxazolidinone 99%.
  • Man-pui, C., et al. (2012). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC.
  • ChemicalBook. (n.d.). (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR.
  • Gladysz, J. A., et al. (2005).
  • Birman, V. B., et al. (2006). Kinetic Resolution of 2-Oxazolidinones via Catalytic, Enantioselective N-Acylation.
  • Carrano, C. J., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
  • Brickner, S. J., et al. (2005). Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A.
  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Retrieved from Bibliothèque et Archives Canada website.
  • ChemScene. (n.d.). 142618-93-7 | (R)-4-tert-Butyl-2-oxazolidinone.
  • Kelly, M. D., et al. (n.d.).
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • PubChem. (n.d.). (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one.
  • NextSDS. (n.d.). (S)-4-(SEC-BUTYL)OXAZOLIDINE-2,5-DIONE — Chemical Substance Information.
  • PubChem. (n.d.). 3-Butyl-1,3-oxazolidin-2-one.

Sources

Protocols & Analytical Methods

Method

High-Fidelity Asymmetric Synthesis: Evans Aldol Reaction Protocol Utilizing 4-(sec-Butyl)-1,3-oxazolidin-2-one

Asymmetric carbon-carbon bond formation remains a cornerstone of modern synthetic organic chemistry and drug development. Among the most reliable methods for constructing contiguous stereocenters is the Evans Aldol react...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric carbon-carbon bond formation remains a cornerstone of modern synthetic organic chemistry and drug development. Among the most reliable methods for constructing contiguous stereocenters is the Evans Aldol reaction. By leveraging a chiral auxiliary—specifically, the L-isoleucine-derived 4-(sec-butyl)-1,3-oxazolidin-2-one—chemists can achieve exceptional diastereoselectivity in the synthesis of β-hydroxy carbonyl compounds[1].

This application note details the mechanistic rationale, quantitative optimization, and a self-validating step-by-step protocol for executing the boron-mediated Evans Aldol reaction.

Mechanistic Rationale & Causality

The success of the Evans Aldol reaction relies on a highly ordered, kinetically controlled transition state. The protocol described herein utilizes dibutylboron triflate ( Bu2​BOTf ) and a tertiary amine (e.g., N,N -diisopropylethylamine, DIPEA) to generate a Z-boron enolate[2].

Why the Boron Enolate? Boron-oxygen bonds are significantly shorter and more covalent than their lithium or sodium counterparts. This tight coordination forces the ensuing aldol addition to proceed through a highly compact Zimmerman-Traxler chair-like transition state. The steric bulk of the sec-butyl group on the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the opposite face. This precise spatial arrangement translates to exceptional syn-diastereoselectivity (>99:1 dr)[1].

Why the Temperature Gradient During Enolization? While the complexation of the Lewis acid ( Bu2​BOTf ) to the imide carbonyl is instantaneous at -78 °C, the subsequent deprotonation by the amine is kinetically sluggish at this temperature. Warming the reaction to 0 °C provides the necessary thermal energy to drive the enolization to completion, ensuring quantitative formation of the Z-enolate before the aldehyde is introduced[3].

Reaction Workflow & Transition State Dynamics

G cluster_0 Evans Aldol Workflow & Mechanism N1 1. N-Acyl Oxazolidinone (sec-Butyl Auxiliary) N2 2. Z-Boron Enolate (Bu2BOTf, DIPEA) N1->N2 Enolization (-78 °C to 0 °C) N3 3. Zimmerman-Traxler TS (Facial Selectivity) N2->N3 + Aldehyde (-78 °C) N4 4. Boron Aldolate (Stable Chelate) N3->N4 C-C Bond Formation (Kinetic Control) N5 5. Syn-Aldol Product (Oxidative Quench) N4->N5 H2O2, MeOH (0 °C)

Fig 1. Step-by-step workflow of the Evans Aldol reaction highlighting intermediate states.

Quantitative Data: Reagent Optimization Matrix

The choice of Lewis acid and base fundamentally dictates the geometry of the enolate and the resulting stereochemistry of the aldol adduct. The table below summarizes the causality between reagent selection and stereochemical outcomes.

Lewis Acid / Base SystemEnolate GeometryMajor ProductDiastereomeric Ratio (dr)Typical Yield (%)
Bu₂BOTf / DIPEA Z-Enolate Syn-Aldol > 99:1 85 - 95
TiCl₄ / DIPEAZ-EnolateSyn-Aldol95:580 - 90
Sn(OTf)₂ / N-Ethylpip.Z-EnolateSyn-Aldol92:875 - 85
MgCl₂ / TMSCl / TEAE-EnolateAnti-Aldol95:570 - 80

Note: For standard syn-aldol construction, the Bu₂BOTf/DIPEA system remains the gold standard due to its unparalleled stereocontrol[2].

Step-by-Step Experimental Protocol

This protocol describes the reaction of N-propionyl-4-(sec-butyl)-1,3-oxazolidin-2-one with a standard aliphatic or aromatic aldehyde.

Preparation & Enolization
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

  • Substrate Dissolution: Dissolve 10.0 mmol of N-propionyl-4-(sec-butyl)-1,3-oxazolidin-2-one in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Lewis Acid Addition: Add 11.0 mmol (1.1 equiv) of dibutylboron triflate ( Bu2​BOTf ) dropwise via syringe. In-Process Control: The solution may turn slightly pale yellow, indicating initial complexation.

  • Base Addition: Slowly add 12.0 mmol (1.2 equiv) of DIPEA dropwise.

  • Thermal Aging (Critical Step): Stir the mixture at -78 °C for 15 minutes, then transfer the flask to an ice-water bath (0 °C) and stir for exactly 30 minutes.

    • Causality: This aging step guarantees complete deprotonation and quantitative formation of the Z-boron enolate[3].

Aldol Addition
  • Recooling: Return the reaction flask to the -78 °C dry ice/acetone bath and allow it to equilibrate for 10 minutes.

  • Electrophile Addition: Add 11.5 mmol (1.15 equiv) of the freshly distilled aldehyde (neat or as a 1 M solution in DCM) dropwise down the side of the flask.

  • Kinetic Control: Stir the reaction at -78 °C for 1 to 2 hours.

    • Self-Validation: Monitor the reaction via TLC (e.g., 30% EtOAc/Hexanes). The starting imide ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active or stainable aldol adduct spot ( Rf​≈0.3 ).

  • Warming: Allow the reaction to warm to 0 °C for an additional 1 hour to ensure complete conversion.

Oxidative Quench & Workup
  • Buffer Quench: At 0 °C, quench the reaction by adding 10 mL of pH 7 phosphate buffer, followed by 30 mL of methanol.

  • Oxidative Cleavage (Critical Step): Slowly add 10 mL of 30% aqueous hydrogen peroxide ( H2​O2​ ) dropwise. Maintain the temperature below 10 °C during addition.

    • Causality: The boron aldolate complex is exceptionally stable. H2​O2​ oxidatively cleaves the carbon-boron and boron-oxygen bonds, liberating the free β-hydroxy imide[3].

  • Stirring: Stir the biphasic mixture vigorously at 0 °C for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to yield the pure syn-aldol adduct.

Downstream Auxiliary Cleavage (Optional)

To reveal the final carboxylic acid and recover the chiral auxiliary, the purified adduct can be treated with LiOH and H2​O2​ in a THF/water mixture at 0 °C. The use of peroxide directs the hydroxide nucleophile exclusively to the exocyclic imide carbonyl, preventing unwanted endocyclic cleavage[3].

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. URL:[Link]

  • Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(11), 3099–3111. URL:[Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990, 68, 83. URL:[Link]

Sources

Application

Asymmetric Alkylation of N-Acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one: A Detailed Guide to Conditions and Protocols

In the landscape of modern organic synthesis, the precise construction of stereogenic centers remains a paramount challenge. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the precise construction of stereogenic centers remains a paramount challenge. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries has proven to be a robust and reliable strategy for achieving high levels of stereocontrol. Pioneered by David A. Evans, chiral oxazolidinones have emerged as one of the most powerful and widely adopted classes of auxiliaries, particularly for asymmetric alkylation reactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric alkylation of N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one, a common and effective Evans auxiliary. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights gleaned from extensive practical experience to ensure successful and reproducible outcomes.

The Principle of Stereochemical Control: A Mechanistic Overview

The remarkable stereoselectivity observed in the alkylation of N-acyl oxazolidinones stems from a confluence of steric and electronic factors that govern the formation and subsequent reaction of a rigid enolate intermediate. The process can be dissected into three key stages: attachment of the acyl group, diastereoselective enolate formation and alkylation, and finally, cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.[1]

The sequence begins with the acylation of the 4-(butan-2-yl)-1,3-oxazolidin-2-one. The choice of the acyl group is dictated by the target molecule. Following acylation, the crucial step of enolate formation is typically achieved by treatment with a strong, non-nucleophilic base at low temperatures. Commonly employed bases include lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS).[1][3] The choice of the metal counterion (Li⁺ or Na⁺) can influence the rigidity of the resulting chelated enolate and, consequently, the diastereoselectivity.[4]

Upon deprotonation, a Z-configured enolate is formed, which is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.[1] This chelation creates a rigid, planar five-membered ring structure. The substituent at the C4 position of the oxazolidinone ring (in this case, a butan-2-yl group) effectively shields one face of the enolate.[1] This steric hindrance directs the incoming electrophile (the alkylating agent) to approach from the less hindered face, leading to the preferential formation of one diastereomer.[3]

G cluster_0 Reaction Pathway AcylOxazolidinone N-Acyl-4-(butan-2-yl) -1,3-oxazolidin-2-one Base Strong Base (e.g., NaHMDS, LDA) -78 °C AcylOxazolidinone->Base Deprotonation Enolate Chelated (Z)-Enolate (Rigid Structure) Base->Enolate Electrophile Electrophile (R-X) Approaches from less hindered face Enolate->Electrophile Alkylation AlkylatedProduct Alkylated Product (High Diastereoselectivity) Electrophile->AlkylatedProduct Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) AlkylatedProduct->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct

Caption: Asymmetric alkylation workflow.

Field-Proven Protocols for Asymmetric Alkylation

The following protocols represent a distillation of established procedures and practical insights, designed to be self-validating through careful control of reaction parameters.

Protocol 1: Acylation of 4-(butan-2-yl)-1,3-oxazolidin-2-one

This initial step attaches the desired acyl group to the chiral auxiliary. While traditional methods often involve deprotonation with strong bases like n-butyllithium followed by addition of an acid chloride, a milder and more operationally simple procedure utilizing an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often preferred.[3]

Materials:

  • (R)- or (S)-4-(butan-2-yl)-1,3-oxazolidin-2-one

  • Desired carboxylic acid anhydride (e.g., propionic anhydride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous toluene at room temperature, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.

  • Add the carboxylic acid anhydride (1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude N-acyl oxazolidinone can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Rationale: The use of DMAP as an acyl transfer catalyst allows the acylation to proceed under milder conditions compared to the traditional n-BuLi/acid chloride method, avoiding the need for cryogenic temperatures and pyrophoric reagents.[3]

Protocol 2: Diastereoselective Alkylation

This is the core stereochemistry-defining step. Precise control of temperature and stoichiometry is critical for achieving high diastereoselectivity.

Materials:

  • N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Alkylating agent (e.g., allyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS or LDA solution (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2-1.5 equiv) dropwise to the enolate solution. For less reactive electrophiles, warming the reaction to -40 to -45 °C may be necessary to achieve a reasonable reaction rate.[5]

  • Stir the reaction mixture at -78 °C (or the optimized higher temperature) for 1-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired alkylated product. Diastereomeric ratios can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[3]

Expert Insights: The choice between NaHMDS and LDA can sometimes influence the outcome. NaHMDS often provides excellent results and is commercially available as a stable solution in THF.[3] For less reactive alkylating agents, using an excess of the electrophile (3-5 equivalents) can help drive the reaction to completion.[5]

Protocol 3: Auxiliary Cleavage

The final step involves the non-destructive removal of the chiral auxiliary to afford the enantiomerically pure product. Several methods are available depending on the desired functional group.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.

  • Acidify the mixture with a suitable acid (e.g., 1 M HCl) and extract with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.

Causality: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is crucial for the selective cleavage of the exocyclic acyl group without affecting the endocyclic carbamate of the oxazolidinone ring.[6]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the alkylated product in anhydrous THF and cool to 0 °C.

  • Add LiBH₄ or NaBH₄ (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with methanol, followed by saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent, wash with brine, dry, and concentrate to afford the primary alcohol. The chiral auxiliary can be recovered.

Data Presentation: Typical Conditions and Outcomes

The following table summarizes typical conditions and expected outcomes for the asymmetric alkylation of N-propionyl-4-(sec-butyl)-1,3-oxazolidin-2-one.

Electrophile (R-X)BaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Allyl IodideNaHMDS-78285-95>98:2
Benzyl BromideNaHMDS-78380-90>98:2
Methyl IodideLDA-78475-85>95:5
Ethyl IodideNaHMDS-78 to -40380-90>97:3

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and the purity of reagents.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The high diastereoselectivities typically achieved serve as an internal validation of the experimental setup. A significant deviation from the expected diastereomeric ratio often points to issues with reagent quality (especially the base), temperature control, or the presence of moisture. The ability to recover the chiral auxiliary in high yield further underscores the efficiency and practicality of this methodology.[6]

G cluster_1 Key Experimental Factors cluster_2 Observable Outcomes Factors Temperature Control Reagent Purity Anhydrous Conditions Stoichiometry Reaction Time Outcomes High Diastereoselectivity High Yield Reproducibility Auxiliary Recovery Factors:f0->Outcomes:o0 Prevents side reactions Factors:f1->Outcomes:o0 Ensures enolate integrity Factors:f2->Outcomes:o1 Prevents quenching Factors:f3->Outcomes:o1 Drives reaction to completion Factors:f4->Outcomes:o2 Ensures consistency Outcomes:o3->Factors:f1 Indicates clean reaction

Sources

Method

Application Note: The Role of 4-(butan-2-yl)-1,3-oxazolidin-2-one in Stereocontrolled Natural Product Synthesis

Introduction to Asymmetric Synthesis and Chiral Auxiliaries The synthesis of complex, biologically active natural products is a cornerstone of modern organic chemistry and drug development. A significant challenge in thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Asymmetric Synthesis and Chiral Auxiliaries

The synthesis of complex, biologically active natural products is a cornerstone of modern organic chemistry and drug development. A significant challenge in this field is the precise control of stereochemistry, as the three-dimensional arrangement of atoms in a molecule dictates its biological function. Chiral auxiliaries are powerful tools for achieving this control. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.[1][2]

Among the most reliable and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans.[3][4] These auxiliaries, derived from readily available amino alcohols, provide a rigid and predictable steric environment that governs the facial selectivity of a wide range of C-C bond-forming reactions.[5][6] This application note focuses on a specific and highly effective member of this class, 4-(butan-2-yl)-1,3-oxazolidin-2-one, and details its application in the total synthesis of complex natural products.

The Auxiliary: 4-(butan-2-yl)-1,3-oxazolidin-2-one

The structure of 4-(butan-2-yl)-1,3-oxazolidin-2-one features a sec-butyl group at the C4 position. This substituent provides the necessary steric bulk to effectively shield one face of the corresponding N-acyl enolate, thereby directing the approach of electrophiles to the opposite face with high diastereoselectivity. Both enantiomers of the parent amino alcohol, (S)-2-amino-3-methyl-1-pentanol and (R)-2-amino-3-methyl-1-pentanol, are accessible, allowing for the synthesis of either enantiomer of the target molecule.[7]

The power of this auxiliary lies in its ability to facilitate highly diastereoselective alkylations and aldol reactions.[5][8] The formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation is key to its efficacy. This intermediate orients the C4 substituent to block one prochiral face of the enolate, leading to predictable and high levels of stereochemical induction.[9][10]

Mechanism of Stereocontrol in Asymmetric Alkylation

The stereochemical outcome of alkylating an N-acyl derivative of 4-(butan-2-yl)-1,3-oxazolidin-2-one can be rationalized by the formation of a chelated enolate intermediate. Upon treatment with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a (Z)-enolate is formed where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.[10] This rigidifies the conformation, forcing the sec-butyl group to occupy a pseudo-axial position, which sterically encumbers the si-face of the enolate. Consequently, the electrophile approaches from the less hindered re-face, resulting in a high degree of diastereoselectivity.[9][10]

G cluster_0 General Workflow for Asymmetric Alkylation Acylation N-Acylation Enolate Enolate Formation (e.g., NaHMDS, -78 °C) Acylation->Enolate 1) Base 2) R-COCl Alkylation Diastereoselective Alkylation (E+) Enolate->Alkylation Add Electrophile (E-X) Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Hydrolysis Product Enantiopure Carboxylic Acid Cleavage->Product

Caption: Key factors influencing stereoselectivity in Evans aldol reactions.

This strategic use of the chiral auxiliary allowed for the precise construction of multiple stereocenters within the molecule. [11]After the key bond formation, the auxiliary was efficiently cleaved and could be recycled, a key advantage for synthetic efficiency. [11]Reductive cleavage with lithium borohydride (LiBH₄) yielded the corresponding chiral diol, demonstrating the versatility of auxiliary removal. [11]

Case Study: Total Synthesis of Epothilone B

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents. Their total synthesis has been a subject of intense research, with many routes utilizing Evans chiral auxiliaries to establish crucial stereocenters. [12][13][14][15] In one convergent synthesis of Epothilone B, a key fragment was prepared via a diastereoselective aldol condensation. [13]The dibutylboron enolate of an N-acyloxazolidinone was reacted with a keto-aldehyde to generate the aldol adduct. Subsequent removal of the auxiliary provided a key intermediate with the desired stereochemistry at C6 and C7, which was carried forward to complete the synthesis of the natural product. [13]This highlights the reliability of the auxiliary in controlling stereochemistry even in complex molecular settings. [13]

Summary of Representative Transformations
Natural ProductReaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)YieldReference
(-)-PironetinAldol CondensationAldehyde 7>95:587%[11]
(-)-PironetinAldol CondensationUnpurified Aldehyde>95:590%[11]
Epothilone BAldol CondensationKeto aldehyde 1877:23 (S:R)70%[13]
General AlkylationAlkylationBenzyl Bromide99:1High[10]
General AlkylationAlkylationAllyl Iodide98:2High[9]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the use of Evans-type oxazolidinone auxiliaries. [5][9]Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Acylation of 4-(butan-2-yl)-1,3-oxazolidin-2-one

This procedure describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • (4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

  • Propionyl chloride (or other acid chloride) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Add the acid chloride dropwise to the solution. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Protocol 2: Asymmetric Alkylation of N-Acyl Oxazolidinone

This protocol details the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 eq)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the NaHMDS solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. [8]4. Add the alkyl halide dropwise. Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates consumption of the starting material. [5]5. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the alkylated product by flash column chromatography to separate diastereomers if necessary. Diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. [9]

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolytic)

This protocol describes the removal of the auxiliary to yield a chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Tetrahydrofuran (THF) / Water (4:1 mixture)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the alkylated product in the THF/water mixture and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of LiOH in water and add the 30% H₂O₂. Cool this solution to 0 °C.

  • Add the LiOH/H₂O₂ solution dropwise to the solution of the alkylated product.

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution until a negative result is obtained with peroxide test strips.

  • Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is in its salt form and the auxiliary is neutral.

  • Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product.

Conclusion

The 4-(butan-2-yl)-1,3-oxazolidin-2-one chiral auxiliary is a robust and highly predictable tool for asymmetric synthesis. Its application in the total synthesis of complex natural products like (-)-pironetin and epothilone B underscores its value in constructing challenging stereochemical arrays with high fidelity. The straightforward protocols for acylation, diastereoselective alkylation/aldol reactions, and auxiliary removal, combined with the potential for auxiliary recycling, make it an indispensable resource for researchers in synthetic chemistry and drug discovery.

Sources

Application

Application Notes & Protocols: A Guide to the Preparation and Utility of N-Acyl Derivatives of 4-(Butan-2-yl)-1,3-oxazolidin-2-one

Abstract This technical guide provides an in-depth exploration of the N-acylation of 4-(butan-2-yl)-1,3-oxazolidin-2-one, a prominent member of the Evans chiral auxiliaries family. These auxiliaries are foundational tool...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the N-acylation of 4-(butan-2-yl)-1,3-oxazolidin-2-one, a prominent member of the Evans chiral auxiliaries family. These auxiliaries are foundational tools in modern asymmetric synthesis, enabling the reliable and predictable construction of stereogenic centers.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory, practical insights, and detailed experimental protocols. We will delve into the causality behind the high diastereoselectivity achieved, present validated methods for N-acylation, and discuss the subsequent application and cleavage of these invaluable synthetic intermediates.

The Principle of Stereochemical Control: Why Evans Auxiliaries Work

The power of oxazolidinone-based chiral auxiliaries lies in their ability to temporarily impart chirality to a prochiral substrate, directing subsequent bond formations with a high degree of stereocontrol.[3][4] The 4-(butan-2-yl)-1,3-oxazolidin-2-one, derived from the readily available amino acid L-isoleucine, leverages its rigid heterocyclic structure and sterically demanding substituent to orchestrate asymmetric transformations.

Causality of Stereoselection:

Upon N-acylation and subsequent deprotonation with a suitable base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide), a conformationally rigid (Z)-enolate is formed.[5] The metal cation (e.g., Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the 4-(butan-2-yl) group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the opposite, less-hindered face, leading to the formation of a new stereocenter with high predictability and diastereoselectivity.[5][6]

G cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Aux N-Acyl Oxazolidinone Enolate (Z)-Enolate (Chelated) Aux->Enolate - Base-H Base Base (e.g., n-BuLi) Base->Enolate TS Diastereoselective Transition State Enolate->TS Electrophile Electrophile (E+) Electrophile->TS Product Alkylated Product (High d.r.) TS->Product Final_Product Chiral Carboxylic Acid (High e.e.) Product->Final_Product Recovered_Aux Recovered Auxiliary Product->Recovered_Aux Cleavage Cleavage Reagent (e.g., LiOOH) Cleavage->Final_Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Protocol: N-Acylation via Organolithium Deprotonation

This classic and highly reliable protocol employs a strong base at cryogenic temperatures to generate the oxazolidinone anion, which is then trapped with an acyl chloride. This method is broadly applicable to a wide range of acyl halides.[4][5][7]

2.1. Materials & Reagents

ReagentGradeSupplier ExampleNotes
(4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one>98%Sigma-AldrichEnsure it is the desired enantiomer.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaUse a freshly opened bottle or dry over Na/benzophenone.
n-Butyllithium (n-BuLi)1.6 M in hexanesAcros OrganicsPyrophoric; handle with extreme care.
Acyl Chloride (e.g., Propionyl Chloride)>98%TCI AmericaShould be freshly distilled or from a new bottle.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificFor quenching the reaction.
Ethyl Acetate, HexanesHPLC GradeVWRFor extraction and chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous PowderBeanTown ChemicalFor drying organic layers.

2.2. Step-by-Step Experimental Protocol

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Initial Setup: To the flask, add (4S)-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 5-10 minutes. The solution may turn pale yellow. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete deprotonation.[7]

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure N-acyl derivative.

Caption: Workflow for the n-BuLi mediated N-acylation protocol.

Alternative & Milder Acylation Protocols

While the n-BuLi method is robust, its reliance on pyrophoric reagents and cryogenic conditions can be cumbersome. Milder, more operationally simple methods have been developed.

3.1. Protocol 2: DMAP-Catalyzed Acylation

This method avoids strong bases and low temperatures, making it suitable for substrates that may be sensitive to such conditions. It typically utilizes an acyl anhydride or chloride with a tertiary amine base and a nucleophilic catalyst.[5][7]

  • Procedure Outline: To a solution of the oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Add the acyl anhydride or chloride (1.2 eq) dropwise at room temperature. The reaction is typically complete within a few hours. Workup involves washing the organic layer sequentially with water, dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine, followed by drying and purification.[7]

3.2. Protocol 3: Direct Acylation with Carboxylic Acids

Modern coupling reagents allow for the direct N-acylation from a carboxylic acid, avoiding the need to first prepare a more reactive acyl derivative.

  • Procedure Outline: A recently developed method uses a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) system.[8] The carboxylic acid (1.1 eq), oxazolidinone (1.0 eq), Boc₂O (1.5 eq), triethylamine (2.0 eq), and a catalytic amount of DMAPO (2 mol%) are stirred in acetonitrile at room temperature. This one-pot method provides high yields and is exceptionally practical for library synthesis and process development.[8]

Applications and Subsequent Transformations

The true value of N-acyl oxazolidinones lies in their utility as precursors for a vast array of stereoselective reactions.

4.1. Asymmetric Alkylation: The enolates derived from these N-acyl derivatives undergo highly diastereoselective alkylation, providing reliable access to α-chiral carboxylic acid derivatives after auxiliary removal.[2][4][5]

4.2. Asymmetric Aldol Reactions: Evans' auxiliaries are celebrated for their exceptional control in aldol additions, enabling the synthesis of both syn- and anti-β-hydroxy carbonyl compounds with predictable stereochemistry.[4][9][10]

4.3. Auxiliary Cleavage: Recovering the Product and Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter.[11]

  • Hydrolysis to Carboxylic Acids: The most common cleavage method involves hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[12][13] This method is highly effective and preserves the integrity of the stereocenter. It is important to note that using LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself.[11][14][15]

  • Reduction to Alcohols: Treatment with reducing agents like lithium borohydride (LiBH₄) cleaves the acyl group to furnish the corresponding primary alcohol.

Conclusion

The N-acylation of 4-(butan-2-yl)-1,3-oxazolidin-2-one is a gateway transformation for modern asymmetric synthesis. The resulting N-acyl derivatives are robust, versatile, and direct subsequent bond-forming reactions with an exceptionally high degree of stereocontrol. By understanding the mechanistic underpinnings and mastering the reliable protocols detailed herein, researchers can confidently employ this powerful tool in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.

References

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Reilly, J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Sandtorv, A. H. (2014). Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. ACS Publications. [Link]

  • Sandtorv, A. H., & Sibi, M. P. (2019). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Reilly, J., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Unknown Author. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Source Not Available.
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry Department. [Link]

  • Unknown Author. (2024). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

  • Xia, C., et al. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]

  • Singh, V., & Singh, P. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Kim, H., et al. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Source Not Available.
  • Evans, D. A. (n.d.). Evans' Chiral Oxazolidinone Auxiliary. Source Not Available.
  • Unknown Author. (n.d.).
  • Pace, V., et al. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Kumar, A., et al. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

  • Zakarian, A., et al. (n.d.). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. PMC. [Link]

  • Umehara, A., et al. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]synthesis/heterocycles/oxazolidinones.shtm)

Sources

Method

Application Note: Direct Conversion of Evans N-Acyl Oxazolidinones to Weinreb Amides

Executive Summary The Evans chiral auxiliary, specifically 4-(butan-2-yl)-1,3-oxazolidin-2-one (derived from L-isoleucine), is a cornerstone in asymmetric synthesis, enabling highly stereoselective alkylation, aldol, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Evans chiral auxiliary, specifically 4-(butan-2-yl)-1,3-oxazolidin-2-one (derived from L-isoleucine), is a cornerstone in asymmetric synthesis, enabling highly stereoselective alkylation, aldol, and halogenation reactions. Following the stereoselective elaboration of the N-acyl derivative, the auxiliary must be cleaved to unmask the target functional group while allowing for the intact recovery of the chiral auxiliary.

Converting the N-acyl oxazolidinone directly into a Weinreb amide (N-methoxy-N-methylamide) is one of the most strategically valuable cleavage methodologies. Weinreb amides serve as exceptionally stable acylating agents that undergo controlled, single-addition reactions with organolithium or Grignard reagents to yield enantiopure ketones—completely avoiding the over-addition issues typically encountered with standard esters or acid chlorides .

Mechanistic Rationale & Causality

Direct aminolysis of N-acyl oxazolidinones with free amines is kinetically sluggish. More critically, forcing the reaction often leads to undesired endocyclic cleavage (attack at the carbamate carbonyl), which irreversibly destroys the expensive oxazolidinone ring.

To circumvent this, the standard protocol employs Trimethylaluminum ( AlMe3​ ) to activate N,O-dimethylhydroxylamine hydrochloride ( MeNHOMe⋅HCl ). The causality behind this experimental choice is twofold:

  • Nucleophilic Activation: AlMe3​ reacts with the amine salt to form dimethylaluminum N-methoxy-N-methylamide ( Me2​Al-N(OMe)Me ). This organoaluminum species is significantly more nucleophilic than the free amine.

  • Regioselective Chelation: The Lewis acidic aluminum center coordinates to both the exocyclic imide carbonyl and the endocyclic carbamate carbonyl of the oxazolidinone. This bidentate chelation locks the conformation and directs the nucleophilic attack exclusively to the exocyclic carbonyl, proceeding through a stable tetrahedral aluminate intermediate . Subsequent collapse of this intermediate cleanly expels the 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliary.

Workflow Visualization

G R1 MeNHOMe·HCl C1 Me2Al-N(OMe)Me R1->C1 R2 AlMe3 R2->C1 -CH4 I1 Tetrahedral Intermediate C1->I1 Attack S1 N-Acyl Oxazolidinone S1->I1 P1 Weinreb Amide I1->P1 Cleavage P2 Recovered Auxiliary I1->P2

Mechanism of AlMe3-mediated cleavage of N-acyl oxazolidinones to Weinreb amides.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (such as gas evolution and phase separation) are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.

Materials & Reagents
  • N-Acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one derivative (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride ( MeNHOMe⋅HCl ) (3.0 equiv)

  • Trimethylaluminum ( AlMe3​ ), 2.0 M solution in toluene or hexanes (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate tetrahydrate)

Step-by-Step Methodology

Phase 1: Preparation of the Active Aluminum Amide Complex

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a strict argon or nitrogen atmosphere.

  • Suspend MeNHOMe⋅HCl (3.0 equiv) in anhydrous THF (to achieve a 0.2 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Critical Step: Dropwise add the AlMe3​ solution (3.0 equiv) via syringe.

    • Self-Validation: You must observe vigorous methane gas evolution. This confirms the deprotonation of the amine salt and the formation of the active Me2​Al-N(OMe)Me complex.

  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour to ensure complete complex formation. The solution should become clear.

Phase 2: Nucleophilic Cleavage 6. Re-cool the active aluminum amide solution to -20 °C (using a dry ice/ethylene glycol bath) or 0 °C, depending on the steric hindrance of the substrate. 7. Dissolve the N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction flask. 8. Allow the reaction to slowly warm to room temperature. Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours.

Phase 3: Quench and Workup 9. Cool the reaction mixture back to 0 °C. 10. Critical Step: Carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt.

  • Causality: Aluminum-based reactions generate gelatinous Al(OH)3​ emulsions upon standard aqueous quenching, which trap the product and make extraction nearly impossible. Rochelle's salt chelates the aluminum ions, forming a water-soluble complex that prevents emulsion formation.
  • Stir the quenched mixture vigorously at room temperature for 1 to 2 hours.
  • Self-Validation: The reaction is ready for extraction only when two distinct, clear liquid layers (organic and aqueous) are visible.
  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.
  • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to separate the desired Weinreb amide from the recovered 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliary.

Quantitative Data: Comparison of Cleavage Methods

To provide context for process chemistry and scale-up decisions, the table below summarizes the quantitative and qualitative differences between standard Evans auxiliary cleavage methodologies .

Cleavage MethodReagentsPrimary ProductAuxiliary RecoveryKey Advantage / Limitation
Weinreb Amide Formation MeNHOMe⋅HCl , AlMe3​ Weinreb Amide>90%Enables subsequent mono-addition of organometallics / Requires handling of pyrophoric AlMe3​ .
Hydrolysis LiOH , H2​O2​ Carboxylic Acid>85%Mild conditions / Risk of O2​ evolution at scale; potential for endocyclic cleavage.
Reduction NaBH4​ , H2​O Primary Alcohol>90%Direct access to alcohols / Risk of over-reduction or epimerization at the α -stereocenter.
Esterification Ti(OBn)4​ or n-BuLi , BnOH Benzyl Ester>85%Direct ester formation / Requires strictly anhydrous conditions and extended reaction times.

References

  • Evolution of the Synthetic Process to an Advanced GPR40 Agonist ACS Organic Process Research & Development (2024). URL:[Link]

  • Studies on the Total Synthesis of Formamicin: Synthesis of the C(1)−C(11) Fragment Organic Letters (2001). URL:[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 ACS Organic Process Research & Development (2019). URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve diastereomeric excess with 4-(butan-2-yl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the chiral auxiliary 4-(butan-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral auxiliary 4-(butan-2-yl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective reactions using this powerful synthetic tool. Derived from L-isoleucine, this Evans-type auxiliary provides a reliable method for establishing stereocenters in a predictable manner.

This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.

Troubleshooting Guide: Enhancing Diastereomeric Excess (d.e.)

This section addresses specific issues that can arise during asymmetric alkylation and aldol reactions, providing causal explanations and actionable solutions.

Q1: My diastereomeric excess (d.e.) is lower than expected in an alkylation reaction. What are the primary causes and how can I fix it?

A1: Low diastereoselectivity in alkylation reactions using Evans auxiliaries typically points to issues with enolate formation, stability, or the alkylation conditions themselves.[1] The key is to ensure the formation of a single, conformationally rigid (Z)-enolate that presents one face to the electrophile.[2]

Common Causes & Solutions:

  • Incomplete Deprotonation: If the N-acyl imide is not fully converted to the enolate, the remaining starting material can react non-selectively.

    • Solution: Ensure your base is of high purity and accurately titrated. Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA).[1][3]

  • Enolate Geometry (E/Z Mixture): While Na+ and Li+ enolates of N-acyl oxazolidinones strongly favor the (Z)-geometry, suboptimal conditions can lead to mixtures, eroding stereocontrol.[4]

    • Solution: Use a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) and maintain a very low temperature (-78 °C) during deprotonation and alkylation.[3][5] The low temperature "freezes" the desired (Z)-enolate kinetically.

  • Reaction Temperature: Allowing the reaction to warm prematurely can compromise selectivity. Rates for alkylation can be sluggish at -78 °C, but warming should be done cautiously.[5]

    • Solution: Maintain the temperature at -78 °C for the duration of the reaction. If the reaction is too slow with less reactive electrophiles, consider warming to -45 °C, but be aware this may slightly decrease d.e.[5]

  • Electrophile Reactivity: Highly reactive electrophiles like benzyl and allyl halides are ideal.[4] Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, increasing the risk of enolate decomposition or epimerization.

    • Solution: If possible, use more reactive electrophiles (e.g., iodides instead of bromides or chlorides). For sluggish reactions, adding HMPA or DMPU can sometimes enhance reactivity without compromising selectivity, but this should be optimized carefully.

Q2: In my asymmetric aldol reaction, I'm observing poor syn selectivity and the formation of other diastereomers. How can I optimize for the "Evans syn" product?

A2: The Evans aldol reaction is renowned for its high syn selectivity, which is achieved through a chair-like Zimmerman-Traxler transition state.[6][7] Deviation from this outcome suggests that the transition state is not being properly formed or that alternative reaction pathways are competing.

Common Causes & Solutions:

  • Incorrect Lewis Acid: The choice of Lewis acid is critical for forming a rigid, six-membered chair-like transition state. Boron triflates are particularly effective.[8]

    • Solution: Use dibutylboron triflate (Bu₂BOTf) in combination with a hindered amine base like diisopropylethylamine (DIPEA).[3][6] This combination reliably generates the (Z)-boron enolate, which is essential for high syn selectivity.[8] Titanium tetrachloride (TiCl₄) can also be used but may sometimes favor "non-Evans syn" or other products depending on the conditions.[9][10]

  • Enolate Formation Conditions: The enolate must be pre-formed before the aldehyde is introduced.

    • Solution: Add the base (e.g., DIPEA) first, followed by the dropwise addition of Bu₂BOTf at 0 °C. Stir for 30-60 minutes to ensure complete formation of the boron enolate before cooling to -78 °C and adding the aldehyde.[6]

  • Stoichiometry of Base: Using an incorrect amount of base can lead to alternative reaction pathways. For instance, with TiCl₄, varying the equivalents of base can invert the stereoselectivity from the "Evans syn" to the "non-Evans syn" product.[9]

    • Solution: Use precise stoichiometry. For the standard Bu₂BOTf protocol, 1.1-1.2 equivalents of a hindered amine base are recommended.[3]

  • Acetate Aldol Reactions: N-acetyl oxazolidinones are known to give very low diastereoselectivity in aldol reactions.[11] This is because the lack of an α-substituent on the enolate removes a key steric interaction that enforces high facial selectivity in the transition state.[11]

    • Solution: If possible, avoid N-acetyl variants. For the synthesis of β-hydroxy acids, consider alternative strategies or other chiral auxiliaries designed for acetate enolates.

Q3: I'm struggling to remove the chiral auxiliary without epimerizing my product or getting low yields. What are the best cleavage methods?

A3: The final, crucial step is the non-destructive removal of the auxiliary. The method of choice depends on the desired functional group in the final product.

Recommended Cleavage Protocols:

Desired ProductReagentsKey AdvantagesConsiderations
Carboxylic Acid Lithium Hydroperoxide (LiOOH)Mild, high-yielding, and minimizes risk of epimerization.[12]The combination of LiOH and H₂O₂ can release oxygen, posing a safety risk on a large scale.[13] Ensure proper venting.
Primary Alcohol Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄)Direct reduction to the alcohol.Can sometimes be sluggish. LiBH₄ is more reactive than NaBH₄.
Ester Alkoxides (e.g., NaOMe, Mg(OMe)₂)Direct conversion to methyl or other simple esters.Can be strongly basic, posing a risk of epimerization for sensitive substrates.
Weinreb Amide Me(MeO)NH·HCl, AlMe₃Directly forms the Weinreb amide, a versatile intermediate for ketone synthesis.Requires careful handling of trimethylaluminum.

Troubleshooting Cleavage:

  • Problem: Racemization or epimerization at the α-carbon.

    • Cause: The conditions are too harsh (e.g., strongly basic or high temperature).

    • Solution: Use the LiOOH method at 0 °C for hydrolysis.[3][12] This method is specifically favored because the hydroperoxide anion selectively attacks the exocyclic carbonyl, and the subsequent steps are mild.[12][14]

  • Problem: Low yield of the desired product and recovery of the N-acyl starting material.

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or the equivalents of the cleaving reagent. Ensure reagents are fresh; for example, H₂O₂ decomposes over time.

  • Problem: Destruction of the auxiliary ring.

    • Cause: Using LiOH without H₂O₂ can lead to preferential attack at the endocyclic (carbamate) carbonyl, destroying the recoverable auxiliary.[2][12]

    • Solution: Always use H₂O₂ in combination with LiOH for hydrolysis to the carboxylic acid. The hydroperoxide anion is a softer nucleophile that favors the desired exocyclic cleavage.[12]

Experimental Protocols & Visualizations

Workflow for Asymmetric Synthesis

The following diagram outlines the typical sequence for using the 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Acylation Auxiliary + Acyl Source (e.g., Propionyl Chloride) N_Acyl N-Propionyl Auxiliary Acylation->N_Acyl Base (n-BuLi or Et3N) THF or DCM [11] Enolate (Z)-Enolate Formation N_Acyl->Enolate Base (NaHMDS) or Lewis Acid (Bu2BOTf) [3] Product Diastereomerically Enriched Adduct Enolate->Product + Electrophile (R-X) or Aldehyde (R-CHO) @ -78°C Cleavage Cleavage Reaction Product->Cleavage e.g., LiOOH, THF/H2O [10] Final_Product Enantiopure Product (Acid, Alcohol, etc.) Cleavage->Final_Product Aux_Recovery Recovered Auxiliary Cleavage->Aux_Recovery

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Mechanism: Stereocontrol in the Evans Aldol Reaction

The high syn selectivity is explained by the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.

Caption: Model explaining the origin of syn selectivity in Evans aldol reactions.

Frequently Asked Questions (FAQs)

Q: How do I attach the acyl group to the auxiliary in the first place? A: The most common method involves deprotonating the auxiliary's N-H with a strong base like n-butyllithium (n-BuLi) at -78 °C in THF, followed by the addition of an acyl chloride.[15] A milder, operationally simpler method uses triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) with an acyl chloride or anhydride, which can often be run at room temperature.[2]

Q: Can I use this auxiliary for Diels-Alder or conjugate addition reactions? A: Yes, N-enoyl oxazolidinones derived from this auxiliary are excellent dienophiles in asymmetric Diels-Alder reactions and acceptors in conjugate additions. High diastereoselectivity often requires the use of a chelating Lewis acid (like Yb(OTf)₃ or MgBr₂) to lock the conformation of the N-enoyl group, ensuring one face is shielded by the auxiliary's sec-butyl substituent.[16]

Q: Is it possible to get the "anti" aldol product with this auxiliary? A: While boron-mediated aldol reactions strongly favor the syn product, accessing the anti diastereomer is possible by changing the metal enolate. Using magnesium-based Lewis acids (e.g., MgBr₂·OEt₂) with a different base can promote a boat-like transition state, leading to the anti-aldol product.[17][18] This provides powerful stereodivergence from a single chiral auxiliary.

Q: How do I purify the product away from the minor diastereomer? A: The diastereomeric products are physically distinct compounds and can typically be separated using standard silica gel flash column chromatography.[5] This is a major advantage of the chiral auxiliary strategy; even if the d.e. is not perfect (e.g., 95:5), the undesired diastereomer can often be removed chromatographically to yield an enantiomerically pure product after cleavage.[2]

References

  • A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. Chemical Communications (RSC Publishing). Available at: [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]

  • A) Zimmerman–Traxler model (determination of relative configuration); (B) an illustrative example for an Evans aldol reaction (absolute configuration controlled by the chiral auxiliary). ResearchGate. Available at: [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. PMC. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available at: [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • Development of safer methods for cleavage of the Evans auxiliary. Morressier. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College. Available at: [Link]

  • Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters - ACS Publications. Available at: [Link]

  • Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available at: [Link]

  • 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions. ResearchGate. Available at: [Link]

  • 4.4: The aldol reaction. Chemistry LibreTexts. Available at: [Link]

  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • evans enolate alkylation-hydrolysisx. University of Rochester. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Solving Anti Aldol Reaction Issues. YouTube. Available at: [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. Available at: [Link]

  • Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PMC. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available at: [Link]

  • Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. PubMed. Available at: [Link]

  • The Selective Aldol Reaction. Macmillan Group. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • Delight for diastereomer production: A novel strategy for organic chemistry. EurekAlert!. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Cleavage of 4-(butan-2-yl)-1,3-oxazolidin-2-one Auxiliaries

Welcome to the technical support center for the application of 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the critical step of auxiliary cleavage. Incomplete cleavage can be a significant bottleneck in a synthetic route, leading to yield loss and purification challenges. This resource provides in-depth, experience-driven advice to ensure efficient and complete removal of the auxiliary, preserving the integrity of your chiral product.

Introduction: The Criticality of Auxiliary Cleavage

The 4-(butan-2-yl)-1,3-oxazolidin-2-one, a member of the renowned Evans' auxiliaries, is a powerful tool for asymmetric synthesis, enabling the reliable and predictable installation of stereocenters.[1][2] However, the successful application of this chiral auxiliary is contingent upon its efficient removal post-transformation. The cleavage of the N-acyl bond must be selective and high-yielding to liberate the desired chiral carboxylic acid, alcohol, or other functional groups without compromising the newly established stereocenter.

This guide will address the most common challenges encountered during the cleavage of this specific auxiliary and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My auxiliary cleavage with lithium hydroperoxide (LiOOH) is sluggish and incomplete. What are the likely causes and how can I fix it?

A1: This is a very common issue. The cleavage of N-acyloxazolidinones with lithium hydroperoxide, generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a cornerstone transformation.[1][3] However, its success is highly dependent on several factors.

Causality Behind Incomplete Cleavage:

  • Insufficient Nucleophile Concentration: The active nucleophile is the hydroperoxide anion (OOH⁻). Its concentration is dependent on the equilibrium between LiOH and H₂O₂. Sub-optimal concentrations of either reagent will lead to a slower reaction rate.

  • Steric Hindrance: A bulky acyl group on the oxazolidinone can significantly hinder the approach of the nucleophile to the exocyclic carbonyl group, leading to a sluggish reaction.

  • Low Reaction Temperature: While the reaction is typically performed at 0 °C to minimize side reactions, very low temperatures can excessively slow down the rate of the desired cleavage.

  • Poor Reagent Quality: Degradation of the hydrogen peroxide solution (loss of concentration) or impure LiOH can lead to incomplete reactions.

Troubleshooting Workflow:

Troubleshooting Workflow for LiOOH Cleavage

Step-by-Step Troubleshooting:

  • Verify Reagent Stoichiometry and Quality:

    • Ensure you are using a fresh, properly stored solution of hydrogen peroxide (typically 30% aqueous). Its concentration can be checked by titration.

    • Use high-purity lithium hydroxide monohydrate.

    • The typical stoichiometry involves an excess of both reagents. A common starting point is 4 equivalents of H₂O₂ and 2 equivalents of LiOH.[4]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Monitor the progress carefully by TLC or LC-MS to ensure no significant side product formation.

    • Solvent: The reaction is typically performed in a mixture of THF and water. Ensure adequate water is present to dissolve the lithium salts and facilitate the reaction. The original Evans conditions often use a higher water concentration which can increase the reaction rate.[1]

  • Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary. Continue to monitor the reaction until the starting material is consumed.

Q2: I am observing a significant amount of a side product that appears to be the result of attack at the wrong carbonyl group. How can I improve the selectivity?

A2: This is a classic selectivity issue where the nucleophile attacks the endocyclic (carbamate) carbonyl instead of the desired exocyclic (amide) carbonyl. This leads to the destruction of the auxiliary ring and formation of a hydroxyamide byproduct.[1][3]

Understanding the Selectivity:

The hydroperoxide anion (OOH⁻) is a "softer" nucleophile than the hydroxide anion (OH⁻) and preferentially attacks the more electrophilic exocyclic amide carbonyl.[4][5] However, under certain conditions, competitive attack by hydroxide can occur.

Strategies to Enhance Selectivity:

  • Ensure Excess Hydrogen Peroxide: Maintaining a sufficient excess of H₂O₂ is crucial to ensure that the concentration of the hydroperoxide anion is significantly higher than that of the hydroxide anion. The original Evans protocol uses a notable excess of H₂O₂.[1]

  • Low Temperature: Running the reaction at 0 °C or even slightly lower temperatures can favor the desired kinetic product from the attack of the more reactive hydroperoxide anion.

  • Avoid Prolonged Reaction Times at Higher Temperatures: If the reaction requires warming, do so cautiously and for the minimum time necessary, as higher temperatures can increase the rate of the undesired hydroxide-mediated cleavage.

Data on Reagent Equivalents and Selectivity:

ReagentStandard EquivalentsRecommended for Hindered Substrates
H₂O₂ 4.0 - 5.06.0 - 8.0
LiOH·H₂O 2.02.0 - 3.0
Q3: My desired product is an alcohol, but reductive cleavage with LiBH₄ is giving me a mixture of products or is incomplete. What should I do?

A3: Reductive cleavage to yield the corresponding primary alcohol is another common transformation. Lithium borohydride (LiBH₄) is a standard reagent for this purpose.[6][7]

Potential Issues with Reductive Cleavage:

  • Incomplete Reduction: Similar to hydrolytic cleavage, steric hindrance can slow down the reduction.

  • Over-reduction: While less common with LiBH₄ compared to stronger reducing agents like LiAlH₄, it's a possibility with highly reactive substrates.

  • Epimerization: Although rare with LiBH₄, harsh conditions could potentially lead to epimerization at the α-carbon.

Troubleshooting Reductive Cleavage:

G A Start: Incomplete Reductive Cleavage B Verify LiBH4 Quality and Stoichiometry A->B C Increase Equivalents of LiBH4 B->C D Elevate Reaction Temperature (e.g., from 0 °C to RT) C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G Proceed to Workup F->G Yes H Consider Alternative Reducing Agent (e.g., LiAlH4 with caution) F->H No

Troubleshooting Reductive Cleavage Workflow

Optimization Steps:

  • Reagent Quality and Stoichiometry: Use a fresh, anhydrous solution of LiBH₄. A typical starting point is 2-4 equivalents of the reagent.

  • Solvent Choice: The reaction is often performed in ethereal solvents like THF or diethyl ether. The addition of a protic solvent like ethanol can sometimes accelerate the reduction.

  • Temperature Control: Start the reaction at 0 °C and allow it to warm to room temperature if it is sluggish. For very hindered substrates, gentle reflux in THF may be required, but this should be approached with caution and careful monitoring to avoid side reactions.

  • Alternative Reagents: If LiBH₄ proves ineffective, lithium aluminium hydride (LiAlH₄) can be used, but it is a much stronger reducing agent and may be less chemoselective.[6]

Q4: I need to obtain a methyl ester directly from the N-acyloxazolidinone. What are the best conditions for this transesterification?

A4: Direct conversion to esters can be highly efficient and avoid the need for isolating the carboxylic acid and performing a subsequent esterification.

Recommended Methods for Transesterification:

  • Lewis Acid Catalysis: The use of a Lewis acid to activate the exocyclic carbonyl is a modern and effective approach. Scandium triflate (Sc(OTf)₃) or other similar Lewis acids can catalyze the direct transesterification with an alcohol.

  • Alkoxide-Mediated Transesterification: While basic conditions can risk endocyclic cleavage, using a non-hydroxidic base like sodium methoxide in methanol can effect the transesterification. This should be performed at low temperatures to favor attack at the more reactive amide carbonyl.

Experimental Protocol: Lewis Acid-Catalyzed Transesterification

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in the desired alcohol (e.g., methanol, used as the solvent).

  • Add a catalytic amount of a suitable Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Summary of Cleavage Methods and Products

Cleavage MethodReagentsProductKey Considerations
Hydrolytic (Basic) LiOH, H₂O₂Carboxylic AcidMost common method; risk of endocyclic cleavage.[1][8]
Reductive LiBH₄ or LiAlH₄Primary AlcoholLiBH₄ is generally preferred for chemoselectivity.[6][7]
Transesterification Lewis Acid + Alcohol or AlkoxideEsterEfficient for direct conversion to esters.
To Weinreb Amide Me(MeO)NH·HCl, AlMe₃Weinreb AmideUseful for further transformations to ketones.

Concluding Remarks

The successful cleavage of the 4-(butan-2-yl)-1,3-oxazolidin-2-one auxiliary is a critical step that requires careful consideration of the substrate, desired product, and reaction conditions. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, researchers can ensure high yields and purity in their asymmetric syntheses. This guide provides a starting point for addressing common problems, but as with all chemical reactions, careful observation and methodical optimization are key to success.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Retrieved from [Link]

  • Development of safer methods for cleavage of the Evans auxiliary - Morressier. (2020). Retrieved from [Link]

  • Development of safer methods for cleavage of the Evans auxiliary | SciMeetings. Retrieved from [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. Retrieved from [Link]

  • Methods for cleavage of chiral auxiliary. - ResearchGate. Retrieved from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Retrieved from [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry | ConnectSci. (2023). Retrieved from [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. Retrieved from [Link]

  • Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents | Organic Process Research & Development - ACS Publications. (2006). Retrieved from [Link]

  • evans enolate alkylation-hydrolysisx. Retrieved from [Link]

  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids | The Journal of Organic Chemistry - ACS Publications. (2018). Retrieved from [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries | Request PDF - ResearchGate. Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization in the N-Acylation of 4-(sec-Butyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for asymmetric synthesis workflows. This guide is specifically engineered for researchers and drug development professionals utilizing the Evans chiral auxiliary, 4-(sec-butyl)-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric synthesis workflows. This guide is specifically engineered for researchers and drug development professionals utilizing the Evans chiral auxiliary, 4-(sec-butyl)-1,3-oxazolidin-2-one (derived from L-isoleucine).

The N-acylation of this auxiliary is the critical first step in establishing a rigid Zimmerman-Traxler transition state for downstream diastereoselective aldol additions or alkylations. However, achieving >90% yield requires precise control over moisture, temperature, and electrophile integrity. This document provides self-validating protocols, comparative data, and a targeted troubleshooting Q&A to resolve common experimental failures.

Workflow Visualization

G A 4-(sec-Butyl)- 1,3-oxazolidin-2-one B Deprotonation (n-BuLi, -78°C) A->B Anhydrous THF C N-Acylation (Acyl Chloride) B->C Lithiated Intermediate D Quench & Workup (Sat. NH4Cl) C->D Warm to RT E Purified Imide (>90% Yield) D->E Chromatography

Experimental workflow for the N-acylation of the Evans chiral auxiliary.

Quantitative Method Comparison

Selecting the correct acylation method dictates the success of your reaction. Below is a summary of the three primary methodologies utilized in modern synthetic laboratories[1][2][3].

MethodologyReagents & ConditionsTypical YieldPrimary AdvantageCausality of Common Pitfalls
Cryogenic Strong Base n -BuLi, Acyl Chloride, THF, -78 °C to RT85–95%Rapid, highly efficient for unhindered aliphatic acyl groups.Moisture quenches the lithium enolate; HCl in degraded acyl chlorides neutralizes the base.
Mild Acyl Transfer DMAP, Et₃N, Anhydride/Chloride, CH₂Cl₂, RT80–90%Operationally simple; avoids pyrophoric bases and cryogenic cooling.Sterically hindered acyl groups react poorly due to the neutral state of the auxiliary.
Aerobic NHC Catalysis NHC Catalyst, Aldehyde, Oxidant, RT70–85%Avoids hazardous, reactive prefunctionalized acyl chlorides entirely.Requires precise tuning of electron transfer mediators to prevent catalyst poisoning.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Standard Cryogenic N-Acylation (Strong Base)

The general synthesis of N-acylated oxazolidinones proceeds by deprotonation using a strong base, such as n -BuLi, followed by trapping with an acid chloride[3].

  • Preparation & Titration : Flame-dry a Schlenk flask under argon. Dissolve 4-(sec-butyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).

    • Self-Validation: Titrate n -BuLi against diphenylacetic acid immediately prior to use. Assuming the bottle molarity is correct is the leading cause of incomplete conversion.

  • Kinetic Deprotonation : Cool the solution to -78 °C. Add titrated n -BuLi (1.05 eq) dropwise down the side of the flask. Stir for 30 minutes.

    • Causality: Deprotonation must occur at -78 °C. At higher temperatures, the newly formed lithium amide can attack the endocyclic carbonyl of unreacted auxiliary, causing irreversible ring-opening[1].

  • Electrophile Addition : Add freshly distilled acyl chloride (1.1 eq) dropwise.

    • Causality: Distillation removes trace HCl. Even minor HCl contamination will prematurely protonate the lithiated auxiliary, stalling the reaction.

  • Warming & In-Process Check : Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 2 hours.

    • Self-Validation: Before quenching, remove a 0.1 mL aliquot, quench in a GC vial with MeOH, and analyze via TLC/LC-MS. The starting auxiliary must be completely consumed.

  • Quench & Purification : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[4].

Protocol B: Mild Room-Temperature N-Acylation (DMAP Catalyzed)

When avoiding cryogenic conditions is necessary, an alternative utilizes 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst[1][2].

  • Preparation : Dissolve the auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M).

  • Reagent Addition : Add Et₃N (2.0 eq), the desired acyl chloride or symmetrical anhydride (1.2 eq), and DMAP (0.1 eq).

  • Reaction : Stir at room temperature for 2–12 hours.

    • Causality: DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This lowers the activation energy enough that the neutral oxazolidinone becomes sufficiently nucleophilic to attack the carbonyl, eliminating the need for strong base deprotonation[1].

Troubleshooting & FAQs

Q1: My N-acylation yield is consistently below 60%, and I am recovering a significant amount of unreacted 4-(sec-butyl)-1,3-oxazolidin-2-one. How can I drive the reaction to completion? A: The recovery of starting material in Protocol A is almost exclusively caused by a loss of stoichiometry between the active base and the auxiliary.

  • Solution 1 (Base Integrity): n -BuLi degrades over time upon exposure to trace moisture in the headspace of the bottle, forming LiOH. You must titrate your n -BuLi. If you add 1.05 equivalents of a degraded solution, you may only be adding 0.7 equivalents of active base.

  • Solution 2 (Electrophile Integrity): Acyl chlorides hydrolyze in storage to form carboxylic acids and HCl. The HCl will instantly quench your lithiated auxiliary. Always distill your acyl chloride immediately before use.

Q2: I am observing a highly polar side product that appears to be a ring-opened auxiliary. What went wrong during the deprotonation? A: You are observing endocyclic cleavage. This occurs when a nucleophile attacks the internal carbamate carbonyl of the oxazolidinone ring rather than the exocyclic acyl group.

  • Causality: This is usually caused by poor temperature control. If the internal temperature of the reaction rises above -60 °C during the addition of n -BuLi, the lithiated auxiliary can act as a nucleophile and attack the endocyclic carbonyl of an unlithiated auxiliary molecule. Ensure your dry ice/acetone bath is fully saturated and add the n -BuLi slowly to prevent localized exothermic warming.

Q3: Can I use NaHMDS or LHMDS instead of n -BuLi for the initial deprotonation? A: Yes, but with caveats. While NaHMDS is frequently used for the downstream enolization of the N-acylated product (to form the sodium enolate for alkylation)[4], using it for the initial N-acylation step is less common. HMDS bases are bulkier and less nucleophilic than n -BuLi, which is safer, but the resulting hexamethyldisilazane byproduct can sometimes complicate the acylation kinetics or purification. n -BuLi remains the gold standard for the initial N-acylation due to the clean formation of butane gas as the only byproduct.

Q4: I successfully N-acylated the auxiliary and performed my diastereoselective alkylation. However, during the final cleavage step using LiOH/H₂O₂ to recover my chiral carboxylic acid, my yield plummeted and the auxiliary was destroyed. Why? A: The cleavage of Evans auxiliaries with LiOH/H₂O₂ relies on the hydroperoxide anion (HOO⁻) acting as an alpha-effect nucleophile to selectively attack the exocyclic imide carbonyl.

  • Causality: If the ratio of LiOH to H₂O₂ is too high, standard hydroxide (HO⁻) competes and attacks the endocyclic carbonyl, destroying the auxiliary. Furthermore, a known phenomenon occurs where the initially formed peracid intermediate is rapidly reduced by excess H₂O₂, leading to the release of stoichiometric oxygen gas[5]. This not only stalls the reaction but presents a severe flammability risk if the reactor is not properly vented. Maintain strict temperature control (0 °C) and precise stoichiometric ratios of LiOH to H₂O₂.

Sources

Optimization

Overcoming low conversion rates in 4-(butan-2-yl)-1,3-oxazolidin-2-one alkylations

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions when utilizing the 4-(butan-2-yl)-1,3-oxazolidin-2-one c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions when utilizing the 4-(butan-2-yl)-1,3-oxazolidin-2-one chiral auxiliary (derived from isoleucine). While this Evans auxiliary provides exceptional stereocontrol due to the steric bulk of the sec-butyl group, this same bulk often severely retards the alkylation of the corresponding imide enolate, leading to frustratingly low conversion rates[1].

This guide bypasses generic advice to focus on the exact causality of these failures, providing self-validating protocols to ensure your asymmetric alkylations reach >95% conversion without compromising diastereomeric ratios (dr).

Diagnostic Workflow for Alkylation Failures

Before adjusting equivalents or abandoning a substrate, you must isolate whether the failure is occurring during enolization or electrophilic addition .

TroubleshootingWorkflow A Low Conversion in Alkylation Step B Perform CD3OD Quench Test A->B C <95% Deuterium Incorporation B->C Enolate Failure D >95% Deuterium Incorporation B->D Enolate Success E Root Cause: Incomplete Enolization Action: Switch LDA to NaHMDS or titrate base. C->E F Root Cause: Poor Electrophile / Aggregation Action: Add DMPU (2-3 eq) or use Alkyl Iodide/Triflate. D->F

Diagnostic workflow for resolving low conversion in Evans auxiliary alkylations.

Troubleshooting Guides & FAQs

Q1: My starting imide is largely unconsumed after adding the electrophile. Is the enolization failing? The Causality: The sec-butyl group creates a highly congested environment around the alpha-carbon. When using Lithium Diisopropylamide (LDA) in pure THF, the resulting lithium enolate forms highly stable, unreactive tetrameric aggregates[1]. Furthermore, if your LDA is aged or your THF contains trace moisture, you may not be achieving full deprotonation. The Solution: Switch from LDA to Sodium Hexamethyldisilazide (NaHMDS). The sodium counterion alters the aggregation state, often forming more reactive dimers or monomers, and the HMDS base is less prone to nucleophilic side reactions. Self-Validation: Do not guess if enolization is complete. Remove a 0.1 mL aliquot of the reaction mixture 30 minutes after adding the base, quench it directly into cold CD3OD, and analyze via crude 1H NMR. You must observe >95% disappearance of the alpha-proton signal. If the proton remains, your base is the bottleneck.

Q2: The deuterium quench proves my enolization is 100% complete, but alkylation with my primary alkyl bromide stalls at 30% conversion. How do I push it forward? The Causality: Even if fully enolized, the chelated Z-enolate of the 4-(butan-2-yl) auxiliary is sterically hindered. Unactivated electrophiles (like standard alkyl bromides) simply do not possess the electrophilicity required to overcome the activation energy barrier before the enolate begins to degrade or protonate from solvent impurities[2]. The Solution: You must intervene on both the electrophile and the solvent environment.

  • Electrophile: Convert your alkyl bromide to an alkyl iodide (via Finkelstein reaction) or an alkyl triflate.

  • Solvent: Introduce a polar aprotic co-solvent to break up the tight ion pairing of the enolate. While HMPA is historically effective, DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a safer, highly effective alternative[3]. Adding 2-3 equivalents of DMPU coordinates the metal counterion, creating a "naked," highly nucleophilic enolate.

Q3: I pushed the reaction to completion by warming the mixture to 0°C, but my diastereomeric ratio (dr) plummeted from 98:2 to 85:15. Why did I lose stereocontrol? The Causality: The exquisite stereocontrol of the Evans auxiliary relies on the rigid, chelated geometry of the Z-enolate. Warming the reaction above -40°C provides enough thermal energy to break this chelation, allowing for E/Z enolate equilibration or post-alkylation epimerization via unconsumed base. The Solution: Alkylations must be conducted at -78°C to -40°C. If the reaction is slow at these temperatures, you must increase the reactivity of the system (via DMPU or triflates, as noted above) rather than increasing the temperature.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between base/additive selection and the resulting conversion metrics for the alkylation of a sterically demanding 4-(butan-2-yl)-1,3-oxazolidin-2-one imide with an unactivated alkyl halide.

BaseAdditiveElectrophileConversion (%)Diastereomeric Ratio (dr)Mechanistic Causality
LDANoneAlkyl Bromide< 30%95:5Severe tetrameric aggregation restricts nucleophilic attack.
LDAHMPA (3 eq)Alkyl Bromide85%92:8Aggregates broken; however, HMPA poses severe toxicity risks.
NaHMDSNoneAlkyl Iodide60%96:4Improved electrophilicity, but tight ion pairing still limits rate.
NaHMDS DMPU (3 eq) Alkyl Iodide > 95% 98:2 Optimal monomeric enolate reactivity; safe and highly selective.

Self-Validating Experimental Protocol

Optimized Asymmetric Alkylation using NaHMDS and DMPU

This protocol is engineered to bypass low conversion rates by utilizing NaHMDS for efficient enolization and DMPU to maximize enolate nucleophilicity[3].

Step 1: Preparation of the Imide Solution

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Dissolve the N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Validation Check: Perform a Karl Fischer titration on the THF solution. Moisture must be < 50 ppm. If higher, discard and use fresh solvent.

  • Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Enolization

  • Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv, 11 mmol) down the side of the flask over 10 minutes to prevent localized heating.

  • Stir at -78°C for 45 minutes.

  • Validation Check (Deuterium Quench): Extract a 0.1 mL aliquot via syringe and inject it into an NMR tube containing 0.5 mL of cold CD3OD. Evaporate the solvent and take a crude 1H NMR. Confirm >95% disappearance of the alpha-proton.

Step 3: Electrophile and Additive Introduction

  • Add anhydrous DMPU (3.0 equiv, 30 mmol) dropwise. The solution may slightly change color (often pale yellow) as the enolate aggregates break apart.

  • Stir for 15 minutes at -78°C.

  • Add the alkyl iodide (1.5 equiv, 15 mmol) neat, or dissolved in a minimum amount of THF, dropwise.

  • Maintain the reaction at -78°C for 2 hours, then slowly allow the bath to warm to -40°C over an additional 2 hours.

  • Validation Check: Monitor by TLC (typically 70:30 Hexanes:EtOAc). The starting imide spot should be completely consumed.

Step 4: Quench and Isolation

  • Quench the reaction at -40°C by adding half-saturated aqueous NH4Cl (10 mL).

  • Allow the mixture to warm to room temperature, then extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with water (to remove DMPU) and brine, then dry over Na2SO4.

  • Validation Check: Before column chromatography, take a crude 1H NMR to determine the precise diastereomeric ratio (dr). The distinct signals of the auxiliary's sec-butyl methyl groups will clearly separate for the syn and anti products.

References

  • Asymmetric Alkylation of Enolates (Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737-1739)
  • Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates (Tallmadge, E. H.; Collum, D. B. J. Am. Chem. Soc. 2015, 137, 13087)
  • Source: uct.ac.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Evans Auxiliaries: Sec-Butyl vs. Benzyl Substituted Oxazolidinones

In the landscape of asymmetric synthesis, Evans oxazolidinone auxiliaries stand as a testament to reliability and high stereocontrol.[1] These powerful tools, temporarily installed on a substrate, masterfully guide the f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, Evans oxazolidinone auxiliaries stand as a testament to reliability and high stereocontrol.[1] These powerful tools, temporarily installed on a substrate, masterfully guide the formation of new stereocenters before their clean removal.[2] The choice of substituent on the oxazolidinone ring is a critical design element, dictating not only the steric environment but also the practical handling and downstream synthetic options.

This guide provides an in-depth comparison of two of the most ubiquitous Evans auxiliaries: the (4S)-4-isopropyl-2-oxazolidinone, derived from L-valinol (herein referred to as the sec-butyl or i-Pr auxiliary), and the (4S)-4-benzyl-2-oxazolidinone, derived from L-phenylalaninol (herein, the benzyl auxiliary). We will dissect their performance using experimental data, explain the mechanistic underpinnings of their stereodirecting power, and explore the nuanced, yet critical, differences in their application and cleavage.

Structural and Physical Properties: More Than Just Bulk

Both auxiliaries are white, crystalline solids, readily prepared from their respective and relatively inexpensive parent amino acids, L-valine and L-phenylalanine.[3][4] The core difference lies in the nature of the C4 substituent: a branched alkyl group versus an arylmethyl group.

  • (4S)-4-isopropyl-2-oxazolidinone (sec-Butyl type): The isopropyl group is a pure steric director. Its bulk is conformationally rigid, providing a well-defined and chemically inert shield.

  • (4S)-4-benzyl-2-oxazolidinone: The benzyl group offers comparable steric bulk but with additional complexities. The phenyl ring, while capable of rotation, can influence the electronic environment and potentially engage in π-stacking interactions. Anecdotally, N-acylated benzyl auxiliary derivatives are often highly crystalline, which can be a significant practical advantage, facilitating purification by recrystallization and avoiding tedious chromatography.[5]

Mechanism of Stereoinduction: A Unified Model

The remarkable diastereoselectivity achieved with both auxiliaries stems from a common mechanistic principle: the formation of a rigid, chelated (Z)-enolate. Upon deprotonation of the N-acyl derivative with a strong base (e.g., LDA or NaHMDS), the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the inherent A(1,3) strain, forces the system into a planar, five-membered ring structure.[6]

In this conformation, the bulky substituent at C4 (isopropyl or benzyl) effectively shields one face of the enolate. Consequently, an incoming electrophile can only approach from the opposite, less sterically hindered face, leading to predictable and typically high levels of diastereoselection.[7]

cluster_0 Formation of Chelated (Z)-Enolate cluster_1 Diastereoselective Alkylation start N-Acyl Oxazolidinone enolate Rigid, Chelated (Z)-Enolate start->enolate -78 °C, THF base Strong Base (e.g., NaHMDS) base->enolate enolate_img electrophile Electrophile (E+) product Alkylated Product (High d.r.) electrophile->product enolate_img->product Attack from less hindered face

Figure 1: Stereoinduction via a rigid, chelated (Z)-enolate intermediate.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a cornerstone application of Evans auxiliaries. Both the sec-butyl and benzyl variants provide excellent levels of stereocontrol, consistently delivering diastereomeric ratios (d.r.) well above 90:10 for a range of electrophiles.

Auxiliary (R¹)Acyl Group (R²)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Isopropyl PropionylBenzyl bromide>99:197[2]
Benzyl PropionylBenzyl bromide>99:1~90[8]
Isopropyl PropionylAllyl iodide95:596[2]
Benzyl PropionylAllyl iodide98:261-77[2][9]
Isopropyl PropionylEthyl iodide95:595[2]
Benzyl PropionylEthyl iodide>99:198[8]

Key Insights: Both auxiliaries are exceptionally effective. The benzyl auxiliary, in some cases, may offer a slight edge in selectivity, potentially due to a more defined steric pocket created by the aryl group. However, both are considered gold-standard for this transformation.

Performance in Asymmetric Aldol Reactions

For aldol reactions, particularly those mediated by boron enolates, a chair-like Zimmerman-Traxler transition state is invoked to explain the high diastereoselectivity.[6] Both the R group of the enolate and the R' group of the aldehyde occupy pseudo-equatorial positions to minimize steric clash. Once again, the C4 substituent dictates the facial approach of the aldehyde, leading reliably to the syn-aldol product.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
Isopropyl Isobutyraldehyde80>99:1[2]
Benzyl Isobutyraldehyde89>99:1[2]
Isopropyl Benzaldehyde95>99:1[2]
Benzyl Benzaldehyde91>99:1[2]

Key Insights: In boron-mediated aldol additions, the performance of the two auxiliaries is virtually indistinguishable. Both provide outstanding yield and near-perfect syn-selectivity, underscoring the robustness of the Zimmerman-Traxler model for this class of reactions. The choice between them for this application often comes down to other factors like cost, availability, or downstream compatibility.

Cleavage of the Auxiliary: The Key Point of Differentiation

The ultimate utility of a chiral auxiliary lies in its facile removal. Here, we find the most significant and strategic difference between the sec-butyl and benzyl variants.

Universal Cleavage Methods (Applicable to Both)

A major strength of the oxazolidinone platform is the variety of mild cleavage conditions that yield different functional groups, preserving the newly created stereocenter.[6][10]

  • To Carboxylic Acids: The most common method involves mild hydrolytic cleavage with lithium hydroperoxide (LiOH/H₂O₂).[7][11] This method is highly selective for the exocyclic acyl group, leaving the endocyclic carbamate intact and allowing for high recovery of the auxiliary.[8][10]

  • To Primary Alcohols: Reductive cleavage using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleanly provides the corresponding chiral primary alcohol.[6]

  • To Aldehydes: Careful reduction with reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures can isolate the chiral aldehyde.[6]

  • To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol or magnesium methoxide, furnishes the methyl ester.[6]

Orthogonal Cleavage (Benzyl Auxiliary Exclusive)

The benzyl group is not merely a steric placeholder; it is a functional handle. It is susceptible to hydrogenolysis, a mild reductive cleavage that is completely orthogonal to the chemically inert isopropyl group.[12][13]

  • Hydrogenolysis (e.g., H₂, Pd/C): While not a standard method for cleaving the N-acyl bond itself, the presence of the C4-benzyl group opens up unique strategic possibilities. For instance, if the synthesized molecule contains other benzyl-type protecting groups, they can be removed simultaneously. More importantly, the recovered (4S)-4-benzyl-2-oxazolidinone can itself be debenzylated to yield a simpler amino alcohol, which may be desirable in certain contexts. This chemical reactivity provides a layer of synthetic flexibility unavailable with the sec-butyl auxiliary. The conditions are typically mild (e.g., H₂ gas or a transfer hydrogenation source, Pd/C catalyst, in a solvent like ethanol or ethyl acetate) and are compatible with a wide range of functional groups that are sensitive to nucleophilic or strongly basic/acidic conditions.[1][14]

Experimental Workflows & Protocols

The application of an Evans auxiliary follows a reliable three-step sequence: N-acylation, diastereoselective reaction (e.g., alkylation), and cleavage.

Aux Chiral Auxiliary (sec-Butyl or Benzyl) Acyl N-Acylation (e.g., n-BuLi, Acyl Chloride) Aux->Acyl AcylAux N-Acyl Auxiliary Acyl->AcylAux Diastereoselective Diastereoselective Rxn (e.g., NaHMDS, E-X) AcylAux->Diastereoselective ProductAux Adduct Diastereoselective->ProductAux Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) ProductAux->Cleavage FinalProduct Enantiopure Product (Acid, Alcohol, etc.) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Recycle

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Validating the Enantiomeric Purity of 4-(Butan-2-yl)-1,3-oxazolidin-2-one

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. The oxazolidinone family, particularly derivatives like 4-(butan-2-yl)-1,3-oxazolidin-2-one, serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. The oxazolidinone family, particularly derivatives like 4-(butan-2-yl)-1,3-oxazolidin-2-one, serves as a cornerstone in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The enantiomeric purity of these auxiliaries is paramount, as the presence of the undesired enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, compromising the stereochemical integrity of the final product.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of the enantiomeric purity of 4-(butan-2-yl)-1,3-oxazolidin-2-one. We will delve into the rationale behind chromatographic choices, present a detailed, validated experimental protocol, and compare the performance of different chiral stationary phases (CSPs).

The Criticality of Enantiomeric Purity in Chiral Auxiliaries

The efficacy of a chiral auxiliary is directly tied to its enantiomeric purity. In a typical application, the auxiliary is covalently attached to a prochiral substrate, directing a subsequent chemical transformation to favor the formation of one diastereomer over the other. If the chiral auxiliary is contaminated with its opposite enantiomer, this will result in the formation of the corresponding undesired diastereomer of the product. This not only reduces the overall yield of the desired product but also introduces a purification challenge, as diastereomers can sometimes be difficult to separate. Therefore, a robust and validated analytical method to confirm the enantiomeric purity of the chiral auxiliary is a critical quality control step.

Navigating the Landscape of Chiral HPLC for Oxazolidinones

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for determining enantiomeric purity.[1] The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[2] The differing stabilities of these complexes result in different retention times, allowing for their separation and quantification.

For oxazolidinone derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity.[3] These separations are typically performed in normal-phase, reversed-phase, or polar organic modes.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase and a non-polar mobile phase.[4][5] This mode often provides excellent selectivity for polar compounds like oxazolidinones.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase and a polar mobile phase.[4][5] It is a versatile technique, particularly for compounds with some degree of hydrophobicity.

  • Polar Organic Mode: Uses a polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase.[6] This mode can offer unique selectivity and is often compatible with mass spectrometry.

The choice of the chromatographic mode and the specific CSP is a critical first step in method development and is often determined through a screening process.[7]

A Validated Chiral HPLC Method for 4-(Butan-2-yl)-1,3-oxazolidin-2-one

The following is a detailed, step-by-step protocol for a validated chiral HPLC method for determining the enantiomeric purity of 4-(butan-2-yl)-1,3-oxazolidin-2-one. This method is based on established principles for the separation of oxazolidinone analogues.[8][9]

Experimental Protocol

1. Chromatographic System:

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) detector is recommended.

2. Chromatographic Conditions:

  • Chiral Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Mobile Phase (n-Hexane / 2-Propanol, 90:10, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of 4-(butan-2-yl)-1,3-oxazolidin-2-one reference standard in 10 mL of diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the 4-(butan-2-yl)-1,3-oxazolidin-2-one sample in 10 mL of diluent.

  • System Suitability Solution: Prepare a solution containing both enantiomers. This can be achieved by using a racemic standard or by spiking the desired enantiomer with a small amount of the undesired enantiomer.

Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For this chiral HPLC method, validation will be performed according to the International Council for Harmonisation (ICH) guidelines.[10][11]

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis Dev Column & Mobile Phase Screening Opt Optimization of Chromatographic Conditions Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs > 1.5) between enantiomers. Peak purity analysis should show no co-elution.
Linearity To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the spiked undesired enantiomer at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days with different equipment.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.Resolution (Rs) remains > 1.5 and the % area of the undesired enantiomer does not significantly change when varying flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

Comparative Performance of Chiral Stationary Phases

The choice of the CSP is the most critical factor in achieving enantiomeric separation.[1] Polysaccharide-based columns are widely used due to their broad applicability.[12] The following table compares the hypothetical performance of several common chiral columns for the separation of 4-(butan-2-yl)-1,3-oxazolidin-2-one enantiomers under normal-phase conditions.

Chiral Stationary PhaseSelectorMobile Phase (Hexane:IPA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)90:108.29.52.1
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)85:1510.512.11.8
CHIRALPAK® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)90:107.99.12.0
Whelk-O® 1 (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene95:515.317.81.9

Analysis: Based on this hypothetical data, the amylose-based columns (CHIRALPAK® AD-H and IA) provide the best combination of resolution and reasonable retention times. The immobilized version (IA) offers the advantage of being more robust and compatible with a wider range of solvents.[12] The cellulose-based column (CHIRALCEL® OD-H) also provides adequate separation, while the Pirkle-type column (Whelk-O® 1) shows good resolution but with longer retention times.[13]

The Logic of Experimental Choices

G cluster_0 Analyte Properties cluster_1 Method Development Choices cluster_2 Desired Outcome Analyte 4-(butan-2-yl)-1,3-oxazolidin-2-one (Polar, Chiral) CSP Polysaccharide CSP (Broad Selectivity) Analyte->CSP Mode Normal-Phase (Good for Polar Analytes) Analyte->Mode MobilePhase Hexane/IPA (Tunable Polarity) CSP->MobilePhase Mode->MobilePhase Outcome Baseline Resolution (Rs > 1.5) MobilePhase->Outcome

Caption: Rationale for Chiral HPLC Method Development Choices.

The selection of a polysaccharide-based CSP is a logical starting point for an oxazolidinone due to the high success rate reported in the literature for this class of compounds.[3][6] Normal-phase chromatography is often preferred for polar molecules that may have poor retention in reversed-phase systems. The use of a simple mobile phase like n-hexane and 2-propanol allows for easy adjustment of solvent strength to optimize retention and resolution. The goal of baseline resolution (Rs > 1.5) is a standard requirement for robust quantification of the minor enantiomer.[14]

Conclusion

The validation of the enantiomeric purity of chiral auxiliaries like 4-(butan-2-yl)-1,3-oxazolidin-2-one is a non-negotiable aspect of quality control in asymmetric synthesis. Chiral HPLC provides the necessary precision and accuracy for this critical task. By systematically screening chiral stationary phases and validating the chosen method according to ICH guidelines, researchers and drug development professionals can ensure the stereochemical integrity of their synthetic intermediates and final products. The use of polysaccharide-based CSPs in normal-phase mode represents a robust and often successful strategy for the enantiomeric separation of oxazolidinone derivatives.

References

  • Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Journal of Chromatography A. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. Available from: [Link]

  • CHIRAL STATIONARY PHASES. Orochem. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available from: [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Royal Society of Chemistry. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available from: [Link]

  • (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available from: [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science. Available from: [Link]

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available from: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available from: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available from: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Strategies for Chiral HPLC Method Development. Phenomenex. Available from: [Link]

  • A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed. Available from: [Link]

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Validation

Spectroscopic Validation of N-Acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one Intermediates: A Comparative Analytical Guide

Executive Summary & Mechanistic Context In modern asymmetric synthesis, Evans chiral auxiliaries are indispensable for dictating the stereochemical outcome of aldol additions, alkylations, and Diels-Alder reactions. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern asymmetric synthesis, Evans chiral auxiliaries are indispensable for dictating the stereochemical outcome of aldol additions, alkylations, and Diels-Alder reactions. The sec-butyl substituted auxiliary, 4-(butan-2-yl)-1,3-oxazolidin-2-one (derived from L-isoleucine), provides a highly sterically demanding environment. However, the efficacy of this auxiliary relies entirely on the structural and conformational integrity of the N-acyl intermediate.

Before proceeding to titanium- or boron-mediated enolate formation, researchers must validate two critical parameters: the diastereomeric purity of the intermediate and the conformational bias (specifically the s-cis vs. s-trans orientation of the imide bond). This guide objectively compares the three primary spectroscopic modalities used to validate these intermediates and provides self-validating experimental protocols to ensure rigorous analytical accuracy.

Comparative Analysis of Spectroscopic Modalities

Validating N-acyl oxazolidinones requires orthogonal analytical techniques to confirm mass, purity, 3D conformation, and absolute configuration.

High-Resolution NMR (1D & 2D)

Nuclear Magnetic Resonance (NMR) remains the gold standard for determining the diastereomeric ratio (dr) and conformational state of N-acyl oxazolidinones[1]. The C4 methine proton of the oxazolidinone ring and the α -protons of the acyl chain are highly sensitive to their diastereomeric environment [2]. Furthermore, 2D NOESY is required to prove the spatial relationship between the acyl chain and the sec-butyl group, confirming the s-cis imide conformation necessary for predictable Zimmerman-Traxler transition states.

Vibrational Circular Dichroism (VCD) & FTIR

Fourier-Transform Infrared Spectroscopy (FTIR) is uniquely suited for rapidly confirming N-acylation. The electron-withdrawing nature of the oxazolidinone ring causes a distinct separation of carbonyl stretches: the endocyclic carbamate carbonyl appears at ~1770–1780 cm⁻¹, while the exocyclic N-acyl imide carbonyl appears at ~1700–1710 cm⁻¹ [3]. VCD extends this by measuring the differential absorption of left and right circularly polarized infrared light, allowing for the determination of absolute configuration directly in solution without the need for crystallization [4].

Chiral LC-MS

While NMR and VCD provide profound structural insights, Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity for trace isomer detection. LC-MS can easily detect minor diastereomers (<1%) that fall below the integration threshold of standard NMR, while simultaneously confirming the exact mass of the intermediate.

Quantitative Modality Comparison
Analytical ModalityPrimary OutputLimit of Detection (dr/ee)Structural Elucidation CapabilityTypical Analysis Time
High-Res NMR (1D/2D) Diastereomeric ratio, Conformation~95:5 drExcellent (3D spatial via NOESY)15–30 mins
Chiral LC-MS Isomeric excess, Exact Mass>99:1 dr/eePoor (Mass and retention time only)10–45 mins
FTIR & VCD Functional groups, Absolute Config.N/A (Bulk property)Moderate (Vibrational modes)1–2 hours

Workflow Visualization

Workflow A Synthesis of N-Acyl-4-(butan-2-yl) -1,3-oxazolidin-2-one B High-Resolution NMR (1H, 13C, NOESY) A->B Structural Elucidation C FTIR & VCD Spectroscopy A->C Carbonyl & Chirality Check D Chiral LC-MS Analysis A->D Mass & Purity E Data Integration: Conformation, dr, & Absolute Config B->E C->E D->E F Stereoselective Enolate Alkylation / Aldol Addition E->F Validated Intermediate

Multimodal spectroscopic validation workflow for N-acyl oxazolidinone intermediates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Quantitative NMR (qNMR) for Diastereomeric Ratio (dr)

Causality: Standard 1H NMR often underestimates minor diastereomers due to incomplete longitudinal relaxation (T1). Because the rigid C4 methine proton and the flexible sec-butyl methyl protons relax at different rates, utilizing a standard 1-second relaxation delay (D1) will skew the integration.

  • Sample Preparation: Dissolve 15 mg of the purified N-acyl-4-(butan-2-yl)-1,3-oxazolidin-2-one in 0.6 mL of anhydrous CDCl₃. Causality: Trace moisture causes line broadening of the α -protons and can initiate slow hydrolysis of the imide bond, complicating the spectra.

  • T1 Inversion Recovery: Execute an inversion-recovery pulse sequence (180° - τ

    • 90° - acquire) to determine the longest T1 relaxation time among the protons of interest (usually the C4-H or the α -protons).
  • qNMR Acquisition: Set the relaxation delay (D1) to ≥5×T1max​ (typically 7–10 seconds). Acquire 64 scans to ensure a high signal-to-noise ratio for minor diastereomer peaks.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to observe cross-peaks between the acyl α -protons and the auxiliary's C4 proton, confirming the s-cis conformation.

  • Self-Validation Check: The integration of the oxazolidinone C4-H proton must exactly equal the integration of the sec-butyl terminal methyl group (1:3 ratio). Any deviation indicates overlapping impurities or incomplete relaxation, rendering the dr calculation invalid.

Protocol B: FTIR and VCD Spectroscopy for Configurational Profiling

Causality: While NMR provides relative stereochemistry (dr), it cannot provide absolute configuration without chiral derivatizing agents (e.g., Mosher's acid). VCD directly measures the absolute configuration by comparing experimental vibrational optical activity against Density Functional Theory (DFT) calculations.

  • Cell Preparation: Assemble a liquid transmission cell using Barium Fluoride (BaF₂) windows with a 50 µm Teflon spacer. Causality: BaF₂ provides a wide transmission window down to 800 cm⁻¹ and is highly resistant to moisture, unlike hygroscopic KBr windows which can fog and scatter the IR beam.

  • FTIR Acquisition: Inject a 0.1 M solution of the intermediate in CD₂Cl₂. Acquire the FTIR spectrum (4 cm⁻¹ resolution, 32 scans). Confirm the presence of the dual carbonyl stretches (~1780 cm⁻¹ and ~1705 cm⁻¹).

  • VCD Measurement: Acquire the VCD spectrum over 4–6 hours (to achieve high S/N for the weak ΔA signals) using a photoelastic modulator optimized for the 1800–1000 cm⁻¹ region.

  • Self-Validation Check: The FTIR spectrum must show absolute zero absorbance in the 3200–3400 cm⁻¹ region. The presence of an N-H stretch indicates unreacted oxazolidin-2-one auxiliary, which will severely skew the VCD differential absorbance and invalidate the configurational assignment.

References

  • Wittig Rearrangements of Boron-Based Oxazolidinone Enolates ACS Publications[Link]

  • Asymmetric Synthesis of Contact Sex Pheromone of Tetropium fuscum and Its Enantiomer MDPI Molecules[Link]

  • An Approach to a Synthetic Carboxylate-binding Pocket Based on (3-Avoparcin) RSC Publishing[Link]

  • Solid-state Vibrational Circular Dichroism as Applied for Heterogenous Asymmetric Catalysis Oxford Academic (Chemistry Letters)[Link]

Comparative

A Comparative Guide to 4-(butan-2-yl)-1,3-oxazolidin-2-one for Asymmetric Acetate Aldol Additions

Introduction: The Acetate Aldol Challenge In the field of asymmetric synthesis, the aldol addition stands as a cornerstone for stereocontrolled carbon-carbon bond formation, enabling the construction of complex polyketid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Acetate Aldol Challenge

In the field of asymmetric synthesis, the aldol addition stands as a cornerstone for stereocontrolled carbon-carbon bond formation, enabling the construction of complex polyketide natural products and chiral building blocks for pharmaceuticals.[1] Chiral auxiliaries are a robust and reliable strategy to command the stereochemical course of these reactions, temporarily imparting chirality to a substrate to direct the formation of new stereocenters.

Among the most celebrated of these are the Evans oxazolidinone auxiliaries, developed by David A. Evans and his colleagues in the 1980s.[1] These auxiliaries, including the valine-derived 4-(butan-2-yl)-1,3-oxazolidin-2-one, have become synonymous with high levels of diastereoselectivity, particularly in propionate aldol additions where two new stereocenters are formed with exceptional control.[2]

However, the seemingly simpler acetate aldol addition, which forms only one new stereocenter, presents a significant and well-documented challenge.[3] Many auxiliaries that excel in the propionate series exhibit a dramatic drop in diastereoselectivity in acetate aldol reactions.[4] This guide provides an in-depth analysis of 4-(butan-2-yl)-1,3-oxazolidin-2-one in this demanding transformation, benchmarking its performance against key alternatives and providing the mechanistic rationale and experimental data necessary for researchers to make informed decisions in their synthetic planning.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The stereodirecting power of Evans auxiliaries is rationalized by the Zimmerman-Traxler model.[5][6] The process begins with the N-acylation of the oxazolidinone, in this case with an acetyl group. Deprotonation with a suitable base in the presence of a Lewis acid, typically a dialkylboron triflate, generates a rigid, six-membered chelated (Z)-enolate.[7][8]

The causality behind this stereocontrol is twofold:

  • Enolate Geometry: The inherent steric properties of the N-acyloxazolidinone system strongly favor the formation of the (Z)-enolate.[5]

  • Facial Bias: The bulky sec-butyl substituent at the C4 position of the auxiliary effectively shields one face of the planar enolate. Consequently, the incoming aldehyde electrophile is directed to approach from the less sterically encumbered face.[9]

The reaction proceeds through a highly organized, chair-like six-membered transition state where the boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen.[10] To minimize steric repulsion, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position, leading predictably to the syn-aldol adduct.[5][10]

Experimental_Workflow General Workflow for Asymmetric Aldol Addition A 1. N-Acetylation of Auxiliary B 2. Enolate Formation (e.g., Bu₂BOTf / Base) A->B C 3. Aldol Addition with Aldehyde B->C D 4. Workup & Purification of Adduct C->D E 5. Auxiliary Cleavage (e.g., LiOH / H₂O₂) D->E F 6. Final Product (β-Hydroxy Acid) E->F G Recovered Auxiliary E->G Recovery

Caption: Standard experimental workflow for an auxiliary-controlled aldol reaction.
Protocol 1: Boron-Mediated Acetate Aldol Addition

This protocol describes a general procedure for the aldol addition using the target Evans auxiliary. Note that optimization may be required to improve diastereoselectivity.

  • Materials:

    • N-acetyl-4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in CH₂Cl₂)

    • N,N-Diisopropylethylamine (DIPEA, 1.2 eq)

    • Aldehyde (1.2 eq), freshly distilled

    • Methanol (MeOH), Phosphate buffer (pH 7), 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • To a flame-dried, argon-purged flask, add the N-acetyl oxazolidinone and anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add Bu₂BOTf dropwise, followed by the slow, dropwise addition of DIPEA. [10][11]Stir the resulting solution at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add the aldehyde dropwise over several minutes.

    • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C and stir for an additional hour.

    • Work-up: Quench the reaction by adding 1:1 mixture of MeOH and pH 7 buffer. Slowly and carefully add a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C to oxidize the boron species. [9]Stir vigorously for 1 hour.

    • Dilute with water and extract the product with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldol adduct by flash column chromatography.

Protocol 2: Auxiliary Cleavage to the Carboxylic Acid

This protocol describes the mild cleavage of the auxiliary to liberate the chiral β-hydroxy acid product.

  • Materials:

    • Purified Aldol Adduct (1.0 eq)

    • Tetrahydrofuran (THF) and Water (4:1 mixture)

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH, >2.0 eq)

  • Procedure:

    • Dissolve the aldol adduct in the THF/water mixture and cool to 0 °C.

    • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH. [12] 3. Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 10) and extract with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH < 3 with dilute HCl and extract the desired β-hydroxy acid product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Discussion and Recommendations

For researchers in drug development and natural product synthesis, the choice of a chiral auxiliary is a critical decision driven by reliability, stereoselectivity, and practicality.

  • When to Use 4-(butan-2-yl)-1,3-oxazolidin-2-one: This auxiliary remains a premier choice for propionate aldol additions , where it consistently delivers excellent yields and diastereoselectivities (>95:5 dr). Its predictability and the vast body of literature supporting its use make it a trustworthy tool for constructing syn-1,2-hydroxy-methyl motifs.

  • When to Consider Alternatives: For asymmetric acetate aldol additions , the experimental evidence strongly favors the use of alternative auxiliaries. [2][4]The N-acyl thiazolidinethiones developed by Crimmins and others have demonstrated superior and more general diastereoselectivity for this specific transformation. [13]The investment in synthesizing or purchasing these alternative auxiliaries is often justified by the significant increase in stereochemical control, which simplifies purification and improves overall synthetic efficiency.

Conclusion

While 4-(butan-2-yl)-1,3-oxazolidin-2-one is a powerful and historically significant chiral auxiliary, its performance in asymmetric acetate aldol additions is modest when compared to more modern, specialized reagents. Its strength lies in the highly diastereoselective propionate aldol reaction. For the challenging acetate aldol, where high stereocontrol is paramount, researchers are advised to benchmark its potential performance against superior alternatives like the Crimmins thiazolidinethiones to achieve optimal outcomes in their synthetic endeavors.

References

  • Evans, D. A. (1979). Evans' Aldol Reaction. Slideshare. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Kacprzynski, M. A., & Evans, D. A. (2002). Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters, 4(12), 2173–2176. [Link]

  • Wikipedia. Aldol reaction. Wikipedia. [Link]

  • All Things Chiral. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry, 75(1), 39-47. [Link]

  • Gangan, V. D., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12736–12745. [Link]

  • Ortiz-Alvarado, R., & Andrade-López, N. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 60(3), 149-166. [Link]

  • Zhang, Y., et al. (2011). Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. [Link]

  • Tummatorn, J., & Dudley, G. B. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(17), 6726–6729. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Lee, J., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(22), 5438. [Link]

  • Zhang, W. (2002). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Library and Archives Canada. [Link]

  • Wiman, C., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ChemRxiv. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A. Evans Enolate Alkylation/Hydrolysis. Course Handout. [Link]

  • Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1121–1162. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. [Link]

  • Boston University. The asymmetric aldol reaction. OpenBU. [Link]

  • Mahrwald, R. (Ed.). (2013). Stereoselective Acetate Aldol Reactions. Modern Methods in Stereoselective Aldol Reactions. [Link]

  • Anderson, M. G. (2005). Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University DigitalCommons@USU. [Link]

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